Product packaging for 4-Fluoro-1-methyl-1H-indol-5-ol(Cat. No.:)

4-Fluoro-1-methyl-1H-indol-5-ol

Cat. No.: B11919206
M. Wt: 165.16 g/mol
InChI Key: FJBJWXFZBYPUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-1-methyl-1H-indol-5-ol (CAS 879093-15-9) is a fluorinated indole derivative of significant interest in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its versatility and ability to interact with a wide array of biological targets . This specific compound, with its distinct substitution pattern, serves as a key synthetic intermediate or building block for the development of novel therapeutic agents. Research into indole derivatives has shown they possess a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . For instance, structurally similar 4-fluoroindole compounds have been investigated as selective agents for serotonin receptors, indicating potential applications in treating neurological disorders . Other patented research highlights the use of related 4-fluoro-2-methyl-1H-indol-5-yloxy compounds in the synthesis of potent anti-cancer agents, demonstrating the value of this chemical class in oncology research . The presence of both the 5-hydroxy and 4-fluoro groups on the indole ring makes this compound a versatile precursor for further chemical modifications, enabling researchers to explore new chemical space and optimize drug-like properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B11919206 4-Fluoro-1-methyl-1H-indol-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-fluoro-1-methylindol-5-ol

InChI

InChI=1S/C9H8FNO/c1-11-5-4-6-7(11)2-3-8(12)9(6)10/h2-5,12H,1H3

InChI Key

FJBJWXFZBYPUSI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and predicted characterization data for the novel compound 4-Fluoro-1-methyl-1H-indol-5-ol. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible and scientifically grounded approach to its synthesis and characterization based on established chemical principles and data from analogous compounds.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process. The initial step involves the formation of the core indole structure, 4-Fluoro-1H-indol-5-ol, via the well-established Fischer indole synthesis.[1][2][3] This is followed by a selective N-methylation of the indole nitrogen to yield the final product.

Step 1: Synthesis of 4-Fluoro-1H-indol-5-ol

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] For the synthesis of 4-Fluoro-1H-indol-5-ol, a plausible route would involve the reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with a suitable carbonyl compound, followed by cyclization.

Step 2: N-Methylation of 4-Fluoro-1H-indol-5-ol

The final step is the methylation of the indole nitrogen of 4-Fluoro-1H-indol-5-ol. Various methods are available for the N-methylation of indoles. A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow Proposed Synthesis of this compound cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Methylation Start 2-Fluoro-5-methoxyaniline Intermediate1 Diazotization & Reduction (NaNO2, HCl then SnCl2) Start->Intermediate1 1. Hydrazine (2-Fluoro-5-methoxyphenyl)hydrazine Intermediate1->Hydrazine Condensation Condensation Hydrazine->Condensation Carbonyl Pyruvic Acid Carbonyl->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Fischer Indolization (Acid Catalyst, Heat) Hydrazone->Cyclization Indole_Ester 4-Fluoro-5-methoxy-1H-indole-2-carboxylic acid Cyclization->Indole_Ester Decarboxylation Decarboxylation (Heat) Indole_Ester->Decarboxylation Methoxy_Indole 4-Fluoro-5-methoxy-1H-indole Decarboxylation->Methoxy_Indole Demethylation Demethylation (BBr3) Methoxy_Indole->Demethylation Precursor 4-Fluoro-1H-indol-5-ol Demethylation->Precursor Methylation N-Methylation (CH3I, Base) Precursor->Methylation Final_Product This compound Methylation->Final_Product Characterization_Workflow Characterization Workflow for this compound Crude_Product Crude this compound Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Structure_Elucidation Structural Analysis Pure_Product->Structure_Elucidation Purity_Analysis Purity Assessment Pure_Product->Purity_Analysis NMR ¹H and ¹³C NMR Structure_Elucidation->NMR Mass_Spec Mass Spectrometry Structure_Elucidation->Mass_Spec FTIR FTIR Spectroscopy Structure_Elucidation->FTIR Final_Data Comprehensive Characterization Data NMR->Final_Data Mass_Spec->Final_Data FTIR->Final_Data HPLC HPLC Analysis Purity_Analysis->HPLC Melting_Point Melting Point Determination Purity_Analysis->Melting_Point HPLC->Final_Data Melting_Point->Final_Data

References

Spectroscopic and Experimental Data for 4-Fluoro-1-methyl-1H-indol-5-ol Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

While information exists for structurally related indole derivatives, such as various methylated, brominated, and fluorinated indoles, this data is not directly transferable to the target molecule of 4-Fluoro-1-methyl-1H-indol-5-ol. The unique substitution pattern of a fluorine atom at the 4-position, a methyl group on the indole nitrogen, and a hydroxyl group at the 5-position will significantly influence its spectroscopic properties. Therefore, using data from analogous compounds would be scientifically inaccurate and misleading for researchers, scientists, and drug development professionals who require precise and reliable information.

The absence of this foundational data precludes the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative data in structured tables, providing detailed experimental methodologies, and creating visualizations of relevant pathways or workflows cannot be fulfilled without access to the primary experimental data for this compound.

Further research, including de novo synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required for a comprehensive technical whitepaper. At present, such a resource cannot be compiled from existing public knowledge.

In Silico Prediction of 4-Fluoro-1-methyl-1H-indol-5-ol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of the novel compound, 4-Fluoro-1-methyl-1H-indol-5-ol. In the absence of experimental data for this specific molecule, this document leverages predictive modeling based on structural analogy to known psychoactive compounds, primarily psilocin. The guide details methodologies for target identification, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and Quantitative Structure-Activity Relationship (QSAR) analysis. All protocols are designed to be accessible to researchers, scientists, and drug development professionals.

Introduction

The prediction of bioactivity for novel chemical entities is a cornerstone of modern drug discovery. In silico methods offer a rapid and cost-effective approach to prioritize candidates for synthesis and experimental testing. This guide focuses on this compound, a synthetic tryptamine derivative. Due to its structural similarity to psilocin (4-hydroxy-N,N-dimethyltryptamine), a known serotonergic psychedelic, it is hypothesized that this compound will exhibit activity at serotonin receptors, particularly the 5-HT₂A receptor. Psilocin is an agonist at 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors, with its psychedelic effects primarily attributed to its action on the 5-HT₂A receptor.[1]

This document provides a step-by-step in silico protocol to investigate this hypothesis and predict the overall pharmacological profile of the target compound.

Predicted Signaling Pathway and Experimental Workflow

The proposed bioactivity of this compound is centered on the 5-HT₂A receptor signaling cascade. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[2] Agonist binding is predicted to initiate a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, stimulate the release of intracellular calcium and the activation of Protein Kinase C (PKC).

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT₂A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC PLC IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response Ligand 4-Fluoro-1-methyl- 1H-indol-5-ol Ligand->5HT2A Binds

Figure 1: Predicted 5-HT₂A Signaling Pathway

The in silico analysis will follow a structured workflow to predict the interaction of this compound with its putative target and to estimate its drug-like properties.

Experimental Workflow Start Start: 4-Fluoro-1-methyl- 1H-indol-5-ol Target Target Identification (Serotonin Receptors) Start->Target ADMET ADMET Prediction Start->ADMET QSAR QSAR Analysis Start->QSAR Docking Molecular Docking Target->Docking Report Bioactivity Profile Report Docking->Report ADMET->Report QSAR->Report

Figure 2: In Silico Prediction Workflow

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol will focus on docking this compound against the human 5-HT₂A receptor.

3.1.1 Materials

  • Ligand Structure: 3D structure of this compound (generated from its SMILES representation and energy minimized).

  • Receptor Structure: Crystal structure of the human 5-HT₂A receptor. A suitable structure is PDB ID: 7WC5, which is in complex with psilocin.[1] Other options include PDB IDs 6A93 and 6WGT.[3][4]

  • Software:

    • Molecular graphics laboratory (MGL) tools with AutoDockTools.

    • AutoDock Vina for the docking simulation.

    • PyMOL or other molecular visualization software for analysis.

3.1.2 Protocol

  • Receptor Preparation:

    • Load the PDB structure of the 5-HT₂A receptor (e.g., 7WC5) into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands (in this case, psilocin).

    • Add polar hydrogens to the receptor.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • Perform energy minimization using a force field like MMFF94.

    • Load the energy-minimized ligand into AutoDockTools.

    • Detect the torsional root and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) for docking. The grid box should encompass the known binding site of the receptor. For PDB ID 7WC5, the grid can be centered on the coordinates of the co-crystallized psilocin.

    • Set the grid box dimensions to adequately cover the binding pocket (e.g., 20 x 20 x 20 Å).

  • Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the lowest energy binding pose in complex with the receptor using PyMOL to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

ADMET prediction models estimate the pharmacokinetic and toxicological properties of a compound. This is crucial for assessing its drug-likeness.

3.2.1 Materials

  • Ligand Structure: SMILES string of this compound.

  • Web Servers: Publicly available ADMET prediction servers such as:

    • ADMETlab 2.0

    • pkCSM

    • SwissADME

    • ADMETboost[5]

3.2.2 Protocol

  • Input: Submit the SMILES string of this compound to the selected web server(s).

  • Execution: Run the prediction models available on the server.

  • Data Collection: Collect the predicted values for a range of ADMET properties. Key parameters to assess include:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Half-life (T₁/₂), clearance (CL).

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Analysis: Compare the predicted values against established ranges for orally available, centrally active drugs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. A predictive QSAR model can be built using a dataset of structurally similar compounds with known activities.

3.3.1 Materials

  • Dataset: A curated dataset of tryptamine derivatives with their experimentally determined binding affinities for the 5-HT₂A receptor. This data can be sourced from databases like ChEMBL.

  • Software:

    • Software for molecular descriptor calculation (e.g., PaDEL-Descriptor, RDKit).

    • Statistical software for model building and validation (e.g., R, Scikit-learn in Python).

3.3.2 Protocol

  • Dataset Preparation:

    • Compile a list of tryptamine derivatives with known 5-HT₂A receptor binding affinities (e.g., IC₅₀ or Kᵢ values).

    • Convert binding affinities to a logarithmic scale (pIC₅₀ or pKᵢ).

    • Split the dataset into a training set (typically 80%) and a test set (20%) for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).

  • Model Building:

    • Use the training set to build a regression model correlating the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest or Support Vector Machines.

  • Model Validation:

    • Validate the model's predictive power using the test set. Key statistical metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

    • Internal validation techniques like cross-validation (e.g., leave-one-out) should also be performed on the training set.

  • Prediction for Target Compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its 5-HT₂A receptor binding affinity.

Data Presentation

All quantitative data generated from the in silico experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Molecular Docking Results

ReceptorPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
5-HT₂A7WC5[Predicted Value][List of Residues]
5-HT₂C[PDB ID][Predicted Value][List of Residues]
5-HT₁A[PDB ID][Predicted Value][List of Residues]

Table 2: Predicted ADMET Properties

PropertyPredicted ValueOptimal Range
Absorption
Caco-2 Permeability (logPapp)[Value]> -5.15
Human Intestinal Absorption (%)[Value]> 30%
Distribution
BBB Permeability (logBB)[Value]> -1.0
Plasma Protein Binding (%)[Value]< 90%
Metabolism
CYP2D6 Inhibitor[Yes/No]No
CYP3A4 Inhibitor[Yes/No]No
Excretion
Half-life (T₁/₂) (hours)[Value]-
Clearance (log(ml/min/kg))[Value]-
Toxicity
hERG Inhibitor[Yes/No]No
Ames Mutagenicity[Yes/No]No
Human Hepatotoxicity[Yes/No]No

Table 3: Predicted QSAR-Based Bioactivity

TargetQSAR ModelPredicted pKᵢ
5-HT₂A ReceptorTryptamine Derivatives Model[Predicted Value]

Conclusion

This technical guide provides a robust framework for the in silico prediction of the bioactivity of this compound. By employing molecular docking, ADMET profiling, and QSAR analysis, a comprehensive bioactivity profile can be generated. The results of these predictive studies will offer valuable insights into the compound's potential as a serotonergic agent and guide future experimental validation. It is important to emphasize that in silico predictions are hypothetical and must be confirmed through in vitro and in vivo studies.

References

Potential Pharmacological Targets of Fluorinated Indol-5-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry.[2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[3] Consequently, fluorinated indole derivatives, including indol-5-ols, have emerged as a promising class of compounds with diverse therapeutic potential, spanning antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) applications.[4][5] This technical guide provides an in-depth overview of the known and potential pharmacological targets of fluorinated indol-5-ols, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Pharmacological Targets of Fluorinated Indol-5-ols

Fluorinated indol-5-ols and their derivatives have been investigated for their activity against a range of biological targets. The following sections summarize the quantitative data for some of the most significant target classes.

Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including pain perception, appetite regulation, and immune function. Fluorinated indoles have been explored as ligands for these receptors.

Compound ClassTargetKi (nM)Reference
Fluorinated 2-oxoquinoline derivativesCB222 - 22.3[4]
1-propyl-2-methyl-3-(1-naphthoyl)indole (JWH-015)CB2-[4]
1-(2,3-dichlorobenzoyl)-2-methyl-3-(2-[1-morpholino]ethyl)-5-methoxyindole (L768242)CB214[4]
Serotonin Receptors and Transporter

The serotonergic system is a key player in the regulation of mood, cognition, and various physiological functions. Fluorinated indoles have shown affinity for several components of this system, including the 5-HT7 and 5-HT2 receptors, as well as the serotonin transporter (SERT).

CompoundTargetKi (nM)IC50 (nM)Reference
3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole (AGH-192)5-HT7R4[5][6]
1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone5-HT2R3.4[7]
Fluorinated 3-indolylpropylpiperazine derivativesSERT5.63 - 6.85[8]
Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Fluorinated indoles have been investigated as inhibitors of several kinases, including those in the PI3K/Akt pathway and Fms-like tyrosine kinase 3 (FLT3).

Compound ClassTargetIC50 (µM)Reference
Indole-based FLT3 inhibitorsFLT30.003 - 5.5[9]
5-fluoro indole derivativesPI3K/Akt pathway-[10]
Antiviral Activity

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Fluorinated indoles have demonstrated promising activity against several viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Herpes Simplex Virus 1 (HSV-1).

Compound ClassVirusIC50 (µM)EC50 (nM)Reference
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivativesH1N10.0027[11]
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivativesHSV-10.0022[11]
4-fluoroindole derivativeHIV-1 WT0.5 - 0.8[12]
7-substituted carboxamides-4-fluoro indoleHIV-1 WT0.14 - 0.52[12]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by fluorinated indol-5-ols and a general experimental workflow for their characterization.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Fluorinated_Indolol Fluorinated Indol-5-ol Fluorinated_Indolol->PI3K Inhibition Fluorinated_Indolol->Akt Inhibition

Caption: PI3K/Akt signaling pathway with potential inhibition by fluorinated indol-5-ols.

Serotonin_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets Fluorinated_Indolol Fluorinated Indol-5-ol (Agonist) Fluorinated_Indolol->Receptor Binding

Caption: Simplified 5-HT receptor signaling cascade initiated by a fluorinated indol-5-ol agonist.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development Synthesis Synthesis of Fluorinated Indol-5-ol Library Primary_Screening Primary Screening (e.g., Binding Assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Functional Assays) Primary_Screening->Secondary_Screening SAR Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR Mechanism Mechanism of Action Studies Secondary_Screening->Mechanism Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo

Caption: General experimental workflow for the discovery and development of fluorinated indol-5-ols.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of fluorinated indol-5-ols.

Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

This protocol is adapted from previously described methods for determining the binding affinity of compounds to cannabinoid receptors.[11]

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors.

    • [³H]CP-55,940 (radioligand).

    • Unlabeled CP-55,940 (for non-specific binding determination).

    • Test compounds (fluorinated indol-5-ols).

    • Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.[11]

    • Wash buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% BSA.

    • 96-well plates.

    • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[13]

    • Scintillation cocktail (e.g., MicroScint-0).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in binding buffer.

    • In a 96-well plate, add in the following order:

      • 150 µL of membrane preparation (3-20 µg protein for cells).[13]

      • 50 µL of test compound dilution or buffer (for total binding) or unlabeled CP-55,940 (10 µM final concentration for non-specific binding).

      • 50 µL of [³H]CP-55,940 (final concentration typically 0.5-2.0 nM).

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[11]

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer.[13]

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay for the serotonin transporter.

  • Materials:

    • Membrane preparation from HEK293 cells stably transfected with human SERT.[14]

    • Radioligand (e.g., [³H]-Citalopram).

    • Unlabeled competing ligand (for non-specific binding).

    • Test compounds.

    • Binding buffer.

    • Wash buffer.

    • 96-well plates and filtration apparatus as described for the cannabinoid receptor assay.

  • Procedure:

    • Prepare dilutions of test compounds.

    • To each well of a 96-well plate, add membrane preparation, radioligand, and either buffer, unlabeled ligand, or test compound.

    • Incubate the plate, typically at room temperature, for a specified time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • The IC₅₀ and Kᵢ values are calculated as described for the cannabinoid receptor binding assay.

FLT3 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibition of FLT3 kinase activity.

  • Materials:

    • Recombinant human FLT3 enzyme.

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[5]

    • ATP.

    • Substrate (e.g., a synthetic peptide).

    • Test compounds.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add:

      • 1 µL of test compound or DMSO (vehicle control).

      • 2 µL of FLT3 enzyme.

      • 2 µL of substrate/ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Plot the percentage of inhibition versus the test compound concentration and determine the IC₅₀ value using non-linear regression.

Cell-Based Anti-HIV-1 Assay

This protocol outlines a method to evaluate the antiviral activity of compounds against HIV-1 in a cell-based assay.[15]

  • Materials:

    • MT-4 cells or other susceptible human T-cell line.

    • HIV-1 laboratory strain (e.g., NL4-3).

    • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

    • Test compounds.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • 96-well plates.

    • Incubator (37°C, 5% CO₂).

    • Plate reader.

  • Procedure:

    • Plate MT-4 cells in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Include uninfected and infected vehicle-treated cells as controls.

    • Incubate the plate for 4-5 days.

    • Assess cell viability by adding MTT reagent. The viable cells will convert MTT to a colored formazan product.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The EC₅₀ (the concentration of compound that protects 50% of cells from virus-induced cytopathic effect) is determined by plotting the percentage of cell viability against the compound concentration.

    • The CC₅₀ (the concentration of compound that reduces the viability of uninfected cells by 50%) is determined in a parallel assay without the virus to assess cytotoxicity.

    • The selectivity index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.

Conclusion

Fluorinated indol-5-ols represent a versatile and promising scaffold in modern drug discovery. Their demonstrated activity against a range of important pharmacological targets, including cannabinoid and serotonin receptors, various kinases, and viral proteins, underscores their potential for the development of novel therapeutics for a wide array of diseases. The strategic use of fluorine substitution allows for the fine-tuning of their pharmacological profiles, offering opportunities to enhance potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and optimization of this important class of compounds. Further research into the precise molecular mechanisms of action and the exploration of a broader range of biological targets will undoubtedly continue to unveil the full therapeutic potential of fluorinated indol-5-ols.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Fluoroindole Derivatives

The 4-fluoroindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. The strategic incorporation of a fluorine atom at the 4-position of the indole ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to various biological targets. This alteration in electron distribution and conformation often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-fluoroindole derivatives, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Structure-Activity Relationships of the 4-Fluoroindole Scaffold

The biological activity of 4-fluoroindole derivatives is intricately linked to the nature and position of various substituents on the indole core. The fluorine atom at the 4-position is a key feature, but modifications at other positions, particularly N-1, C-2, and C-3, have been extensively explored to optimize interactions with specific biological targets.

Substitutions at the N-1 Position

The indole nitrogen is a common site for modification, often involving the introduction of alkyl or aryl groups to explore specific binding pockets of target proteins.

  • Alkyl Chains with Terminal Amines: SAR studies on sigma (σ) receptor ligands have shown that an N-1 butylamine chain is a critical linker. The nature of the terminal amine is crucial for affinity and selectivity. For instance, coupling the N-1 butyl linker with bulky, lipophilic cyclic amines like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline results in high-affinity and selective σ2 receptor ligands[1]. This suggests the presence of a large hydrophobic pocket in the receptor that can accommodate these groups.

Substitutions at the C-3 Position

The C-3 position is another critical hotspot for derivatization, often serving as an attachment point for various aromatic and heterocyclic moieties.

  • Aryl Substituents: The introduction of a phenyl or substituted phenyl ring at the C-3 position significantly influences sigma receptor affinity. A 4-fluorophenyl group at this position has been identified as a key feature for achieving high σ2 receptor affinity[1][2]. This highlights the importance of specific electronic and steric interactions within the ligand-binding domain of the σ2 receptor.

Combined N-1 and C-3 Substitutions

The most potent derivatives often feature optimized substituents at both the N-1 and C-3 positions, demonstrating a synergistic effect on biological activity. The combination of a C-3-(4-fluorophenyl) group and an N-1 butyl-linked 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety yielded a ligand with nanomolar affinity for the σ2 receptor and high selectivity over the σ1 subtype[1][2].

Therapeutic Applications and Associated SAR

4-Fluoroindole derivatives have been investigated for a range of therapeutic applications, with distinct SAR profiles for each target class.

Sigma-2 (σ2) Receptor Ligands

Several 4-fluoroindole derivatives have been identified as potent and selective σ2 receptor ligands, which are of interest for applications in oncology and neurology.

Key SAR Findings:

  • Indole Core: The indole scaffold serves as the core pharmacophore.

  • C-3 Position: A 4-fluorophenyl substituent at this position is optimal for high affinity.

  • N-1 Linker: A four-carbon (butyl) chain is the preferred linker length.

  • Terminal Amine: A 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline group provides the best combination of affinity and selectivity[1].

Table 1: Quantitative SAR Data for σ2 Receptor Ligands

Compound ID C-3 Substituent N-1 Terminal Amine σ2 Affinity (Ki, nM) σ1/σ2 Selectivity
9f 4-Fluorophenyl 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 0.73 395
9e 4-Fluorophenyl 1-(4-Fluorophenyl)piperazine 13.9 11
9d 4-Fluorophenyl 1-Cyclohexylpiperazine 12.1 3

| 9c | Phenyl | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1.3 | 167 |

Data sourced from Abate et al., Eur J Med Chem, 2011.[1][2]

Anti-Inflammatory Agents for Acute Lung Injury (ALI)

Derivatives based on a 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine scaffold, where the indole may or may not be fluorinated, have shown promise in treating ALI by inhibiting inflammatory cytokine production.

Key SAR Findings:

  • Core Scaffold: A 4-indolyl-2-aminopyrimidine core is essential for activity.

  • Phenyl Ring Substituents: Amino substitutions on the 2-arylaminophenyl ring significantly impact anti-inflammatory activity.

  • Aliphatic Amines: For open-chain aliphatic amines attached to the phenyl ring, anti-inflammatory activity increases with the length of the carbon chain[3]. Compound 6h , with a piperidinyl-ethyl-amino substituent, showed superior activity in reducing IL-6 and IL-8 release and protecting against ALI in a mouse model by inhibiting the MAPK signaling pathway[3].

Table 2: Anti-Inflammatory Activity of 4-Indolyl-2-arylaminopyrimidine Derivatives

Compound ID Substituent on Phenyl Ring IL-6 Inhibition (%) IL-8 Inhibition (%)
6c N,N-diethylamino ~62-77% ~65-72%

| 6h | 4-(2-(piperidin-1-yl)ethyl)amino | ~62-77% | ~65-72% |

Data reflects the most active compounds as described in Zhou et al., Eur J Med Chem, 2021.[3]

Experimental Protocols

The evaluation of 4-fluoroindole derivatives involves a standard cascade of in vitro and in vivo assays.

Synthesis of 4-Fluoroindole Derivatives

A general synthetic route involves the N-alkylation of the appropriately substituted indole core.

  • Preparation of Intermediates: 3-substituted indoles can be prepared via methods like Suzuki coupling of 3-bromo-1-(phenylsulfonyl)indole with appropriate boronic acids[1].

  • Deprotection: The phenylsulfonyl protecting group is removed using magnesium and ammonium chloride in methanol[1].

  • N-Alkylation: The deprotected indole is reacted with a dihaloalkane (e.g., 1,4-dibromobutane) in the presence of a base like potassium hydroxide in DMF to yield the N-alkylated bromo-intermediate[1].

  • Final Coupling: The bromo-intermediate is then coupled with the desired terminal cyclic amine in the presence of a base like potassium carbonate to afford the final compound[1].

In Vitro Radioligand Binding Assays (Sigma Receptors)

These assays are used to determine the binding affinity of the synthesized compounds for their target receptors.

  • Tissue Preparation: Homogenates of guinea pig brain (for σ1) or rat liver (for σ2) are prepared in a Tris-HCl buffer.

  • Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., (+)-[3H]pentazocine for σ1, [3H]DTG for σ2) and varying concentrations of the test compound.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cell-Based Anti-Inflammatory Assays

These assays measure the ability of compounds to inhibit the production of inflammatory mediators in cell culture.

  • Cell Culture: Human bronchial epithelial (HBE) cells are cultured under standard conditions.

  • Stimulation: The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Induction of Inflammation: Inflammation is induced by adding a stimulant like lipopolysaccharide (LPS).

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of inflammatory cytokines like IL-6 and IL-8 are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cytotoxicity Assay: A parallel assay, such as the MTT or CCK-8 assay, is performed to ensure that the observed anti-inflammatory effects are not due to general cytotoxicity.

In Vivo Animal Models (Acute Lung Injury)

Animal models are used to evaluate the in vivo efficacy of lead compounds.

  • Animal Model: An ALI model is established in mice (e.g., C57BL/6) by intratracheal instillation of LPS.

  • Drug Administration: The test compound (e.g., compound 6h ) is administered to the mice, typically via intraperitoneal injection, at a specific dose (e.g., 20 mg/kg) prior to LPS challenge[3].

  • Evaluation: After a set period (e.g., 6 hours), the mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues are collected for histopathological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for MAPK pathway proteins)[3].

Visualizations: Workflows and Pathways

experimental_workflow synthesis Synthesis of 4-Fluoroindole Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Screening purification->invitro binding Radioligand Binding Assays (Ki) invitro->binding cell Cell-Based Assays (IC50, EC50) invitro->cell sar SAR Analysis & Lead Optimization binding->sar cell->sar sar->synthesis Iterative Design invivo In Vivo Evaluation sar->invivo Lead Compound pk Pharmacokinetics (ADME) invivo->pk efficacy Efficacy Models (e.g., ALI Mouse Model) invivo->efficacy preclinical Preclinical Candidate Selection pk->preclinical efficacy->preclinical

Caption: General experimental workflow for the discovery and development of 4-fluoroindole derivatives.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 ERK ERK MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Phosphorylation ERK->TranscriptionFactors Phosphorylation Cytokines Inflammatory Cytokines (IL-6, IL-8) TranscriptionFactors->Cytokines Gene Expression Compound6h Compound 6h (4-Fluoroindole Derivative) Compound6h->p38 Inhibits Phosphorylation Compound6h->ERK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by an active 4-indole derivative (Compound 6h).

sar_summary Core 4-Fluoroindole Core N-1 Position C-3 Position N1_Sub Butyl Linker + Bulky Cyclic Amine (e.g., Tetrahydroisoquinoline) Core:n1->N1_Sub Optimal Substituent C3_Sub 4-Fluorophenyl Group Core:c3->C3_Sub Optimal Substituent Activity High Affinity & Selectivity for σ2 Receptor N1_Sub->Activity C3_Sub->Activity

Caption: Logical summary of SAR for high-affinity σ2 receptor ligands based on the 4-fluoroindole scaffold.

References

Biological Screening of Novel N-Methylated Fluoroindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of novel N-methylated fluoroindoles. The strategic incorporation of fluorine atoms and N-methylation into the indole scaffold has emerged as a promising avenue in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity. This document outlines quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to facilitate further research and development in this area.

Data Presentation: Cytotoxicity and Enzyme Inhibition

The following tables summarize the reported biological activities of various fluoroindole and N-methylated indole derivatives. It is important to note that while the focus is on N-methylated fluoroindoles, data on closely related analogs are included to provide a broader context due to the limited availability of comprehensive screening data for this specific chemical class.

Table 1: Cytotoxic Activity of Fluoroindole Derivatives Against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
6-Fluoroindole Derivative (32b) HeLa (Cervical Cancer)22.34[1]
PC-3 (Prostate Cancer)24.05[1]
MDA-MB-231 (Breast Cancer)21.13[1]
BxPC-3 (Pancreatic Cancer)29.94[1]
Fluoroindole-tethered Chromene (13a) A549 (Lung Cancer)7.9[1]
PC-3 (Prostate Cancer)8.5[1]
MCF-7 (Breast Cancer)9.1[1]
Fluoroindole-tethered Chromene (13b) A549 (Lung Cancer)8.2[1]
PC-3 (Prostate Cancer)8.8[1]
MCF-7 (Breast Cancer)9.0[1]
5-Fluoroindole-2-carboxylic acid (10) APE1 Inhibition10[1]

Table 2: Biological Activity of N-Methylated Indole Derivatives

Compound IDTarget/AssayActivityReference
N-Methyl-2-phenyl-1H-indole (30b) HeLa, A2780, MSTO-211HPotent anti-tumor activity[2]
N-Methylated Isocombretastatin Analog (20b) Various Cancer Cell LinesHigh anti-proliferative activity[2]
N-Methyl-5-indolyl Combretastatin Analog Tubulin PolymerizationEnhanced Cytotoxicity[2]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are based on standard practices reported in the literature for the evaluation of indole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (N-methylated fluoroindoles)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of N-methylated fluoroindoles against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and the specific peptide substrate in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions. This often involves a luminescence-based readout.

  • Data Analysis: Measure the luminescence signal, which is proportional to kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the biological screening of N-methylated fluoroindoles.

experimental_workflow Experimental Workflow for Biological Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Novel N-Methylated Fluoroindoles cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Primary Screening target_based Target-Based Assays (e.g., Kinase Inhibition) synthesis->target_based Parallel Screening ic50 IC50 Determination cytotoxicity->ic50 target_based->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the screening of novel compounds.

kinase_inhibition_pathway Mechanism of ATP-Competitive Kinase Inhibition cluster_kinase Protein Kinase atp_site ATP Binding Site phospho_substrate Phosphorylated Substrate atp_site->phospho_substrate Phosphorylation no_reaction Inhibition of Phosphorylation atp_site->no_reaction substrate_site Substrate Binding Site substrate_site->phospho_substrate atp ATP atp->atp_site substrate Substrate substrate->substrate_site inhibitor N-Methylated Fluoroindole inhibitor->atp_site Competitive Binding

Caption: ATP-competitive kinase inhibition by N-methylated fluoroindoles.

apoptosis_induction Induction of Apoptosis Signaling Pathway compound N-Methylated Fluoroindole (e.g., 32b) cell Cancer Cell (e.g., PC-3) compound->cell Treatment parp1 PARP1 cell->parp1 Induces Cleavage cleaved_parp1 Cleaved PARP1 parp1->cleaved_parp1 apoptosis Apoptosis cleaved_parp1->apoptosis

Caption: Apoptosis induction via PARP1 cleavage.

References

Technical Whitepaper: Discovery of Bioactive Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Core Topic: Extensive research did not yield a substantial body of publicly available scientific literature specifically focused on the discovery and bioactivity of 4-substituted-1-methyl-1H-indol-5-ols . This suggests that this particular chemical scaffold may be a niche area of study with limited published data.

As a relevant and well-documented alternative, this technical guide will focus on the closely related and medicinally significant class of bioactive 5-hydroxyindole derivatives . This class of compounds, which includes the neurotransmitter serotonin, has been the subject of extensive research and development, providing a wealth of data for a comprehensive technical overview.

An In-depth Technical Guide to the Discovery of Bioactive 5-Hydroxyindole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the neurotransmitter serotonin. This structural motif is a key pharmacophore for a variety of biological targets, leading to the development of therapeutic agents with diverse applications. This guide provides a detailed overview of the discovery, synthesis, and biological evaluation of bioactive 5-hydroxyindole derivatives, with a focus on their interaction with serotonin receptors. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to 5-Hydroxyindoles

5-Hydroxyindole derivatives are a class of heterocyclic organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a hydroxyl group at the 5-position of the indole nucleus. The most prominent member of this family is 5-hydroxytryptamine (serotonin), a crucial neurotransmitter involved in the regulation of mood, appetite, sleep, and numerous other physiological processes. The biological importance of serotonin has driven extensive research into synthetic and natural 5-hydroxyindole-containing molecules as potential therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the binding affinities and functional activities of representative 5-hydroxyindole derivatives for various serotonin receptors.

Table 1: Binding Affinity (Ki, nM) of 5-Hydroxyindole Derivatives at Serotonin Receptors

Compound4-Substituent1-Substituent5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)Reference
5-Hydroxytryptamine (Serotonin)HH95-40[1]
N-MethylserotoninHH≤ 2--[2]
3-(1-methylpiperidin-4-yl)-1H-indol-5-olHH---
4-Methyl-1H-indol-5-olMethylH---
2-Methyl-1H-indol-5-olHH---

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Functional Activity (EC50, nM) of 5-Hydroxyindole Derivatives at Serotonin Receptors

CompoundReceptor SubtypeFunctional AssayEC50 (nM)Reference
4-Hydroxytryptamine5-HT2AAgonist Activity38[1]
Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 5-hydroxyindole derivatives.

3.1. General Synthetic Procedure for 5-Hydroxyindole Derivatives

The synthesis of substituted 5-hydroxyindoles can be achieved through various established methods. The Nenitzescu reaction, for example, is a powerful method for constructing the 5-hydroxyindole core from a quinone and an enamine.

  • Nenitzescu Indole Synthesis:

    • A solution of the appropriate enamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile) is prepared.

    • To this solution, a solution of 1,4-benzoquinone (1.1 eq) in the same solvent is added dropwise at room temperature.

    • The reaction mixture is stirred at room temperature for a specified period (typically 1-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-hydroxyindole derivative.

3.2. Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

  • Materials:

    • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A).

    • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Test compound at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

    • Scintillation cocktail.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound at varying concentrations.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

3.3. In Vitro Functional Assay (e.g., Calcium Flux Assay)

This protocol measures the functional activity (e.g., agonism or antagonism) of a compound at a G-protein coupled receptor, such as many serotonin receptors.

  • Materials:

    • CHO or HEK293 cells stably expressing the target serotonin receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound at various concentrations.

    • Known agonist for the receptor.

    • Fluorescent plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • To measure agonist activity, add the test compound at various concentrations and measure the change in fluorescence over time.

    • To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist, and then measure the change in fluorescence.

    • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations: Signaling Pathways and Workflows

4.1. Serotonin (5-HT) Receptor Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of a Gq-coupled serotonin receptor, such as the 5-HT2A receptor.

Gq_Coupled_5HT_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) or Ligand Receptor 5-HT2A Receptor (GPCR) Serotonin->Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled 5-HT receptor signaling cascade.

4.2. Drug Discovery Workflow for 5-Hydroxyindole Derivatives

This diagram outlines a typical workflow for the discovery and preclinical development of novel bioactive 5-hydroxyindole compounds.

Drug_Discovery_Workflow start Target Identification (e.g., 5-HT Receptor) library_design Library Design & Synthesis of 5-Hydroxyindoles start->library_design hts High-Throughput Screening (HTS) library_design->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR) hit_id->hit_to_lead Active Compounds hit_to_lead->library_design Iterative Synthesis lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt lead_opt->hit_to_lead Further Optimization in_vivo In Vivo Efficacy Studies lead_opt->in_vivo preclinical_candidate Preclinical Candidate Selection in_vivo->preclinical_candidate

Caption: Drug discovery workflow for 5-hydroxyindoles.

Conclusion

The 5-hydroxyindole scaffold remains a highly valuable starting point for the design of novel therapeutic agents. Its inherent biological relevance, particularly in the context of serotonergic systems, ensures its continued exploration in medicinal chemistry. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of bioactive molecules. Future work in this area will likely focus on developing subtype-selective ligands with optimized pharmacokinetic and safety profiles.

References

The Strategic Introduction of Fluorine in Indol-5-ol Derivatives: A Guide to Enhancing Receptor Binding and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the critical role of fluorine substitution in the design of indol-5-ol based ligands for various receptors, with a primary focus on serotonin (5-HT) receptors. The strategic incorporation of fluorine atoms can profoundly influence the binding affinity, selectivity, and overall pharmacological properties of these compounds. This document outlines the structure-activity relationships (SAR), presents key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction: The Power of Fluorine in Medicinal Chemistry

Fluorine is a bioisostere of hydrogen but possesses unique properties that make it a valuable tool in drug design. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] In the context of indol-5-ol derivatives, fluorine substitution has been shown to modulate basicity (pKa), enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability, ultimately leading to better bioavailability.[1][4] Furthermore, fluorine can engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, with receptor residues, thereby influencing binding affinity and selectivity.[2][5]

Impact of Fluorine Substitution on Receptor Binding Affinity

The position of fluorine substitution on the indole ring or on associated side chains has a demonstrable effect on the binding affinity of indol-5-ol analogs for various serotonin receptor subtypes.

Structure-Activity Relationship (SAR) Insights
  • Indole Ring Substitution: Fluorination at different positions of the indole nucleus can lead to varied effects on receptor affinity and selectivity. For instance, in a series of tryptamine analogs, a 5-fluoro substitution resulted in a compound with a high affinity for the 5-HT2C receptor (Ki = 1.9 nM).[6] In other series, a 4-fluoro derivative showed the highest activity towards the 5-HT2a receptor.[7] The introduction of a fluorine atom can alter the electron distribution of the indole ring, which may influence key interactions with the receptor binding pocket.[7]

  • Side Chain Substitution: Fluorinating the side chains of indol-5-ol derivatives can also significantly impact their pharmacological properties. For example, fluorination of the piperidine ring in 3-(3-(piperidin-1-yl)propyl)indoles was explored to reduce the pKa, which in turn was shown to have a beneficial influence on oral absorption.[1][4]

Quantitative Binding Data

The following table summarizes the binding affinities of selected fluorinated indol-5-ol derivatives and related compounds for various serotonin receptors.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference Compound (Ki, nM)Fold ChangeSource(s)
5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine5-HT2C1.9Unsubstituted (Ki = 40 nM)~21x[6]
4-Fluoro-5-methoxy-N,N-dimethyltryptamine5-HT1A0.128-OH-DPAT (agonist)N/A[8]
4-Fluoro derivative (aminergic GPCR ligand)5-HT2A3 (EC50)N/AN/A[7]
2-Fluoro derivative (aminergic GPCR ligand)5-HT2C5 (EC50)N/AN/A[7]
AGH-192 (5-iodo-4-fluoro-indole)5-HT74Clozapine (Ki = 47.4 nM)~12x[5][9]

Experimental Protocols

The determination of binding affinities and functional activities of fluorinated indol-5-ol derivatives typically involves the following key experimental methodologies.

Radioligand Binding Assay

This is a standard method to determine the affinity of a ligand for a receptor.

  • Preparation of Membranes: Membranes from cells expressing the target receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (the fluorinated indol-5-ol analog).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay)

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • cAMP Measurement: For Gs or Gi-coupled receptors, the intracellular levels of cyclic AMP (cAMP) are measured using commercially available kits (e.g., ELISA-based kits).

  • Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the cAMP response against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a typical signaling pathway for a G-protein coupled receptor (GPCR) and the workflow of a radioligand binding assay.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane Ligand Fluorinated Indol-5-ol Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Radioligand_Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes with Target Receptor Start->Prep Incubate Incubate Membranes with Radioligand and Fluorinated Compound Prep->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

The incorporation of fluorine into indol-5-ol based structures is a powerful and versatile strategy in modern drug discovery. As demonstrated, fluorination can significantly enhance receptor binding affinity and selectivity, as well as improve pharmacokinetic properties. A systematic approach to studying the structure-activity relationships of fluorinated analogs, supported by robust experimental protocols, is essential for the rational design of novel and effective therapeutic agents targeting a range of receptors. This guide provides a foundational understanding for researchers to leverage the unique properties of fluorine in their drug development endeavors.

References

Preliminary Cytotoxicity Studies of 4-Fluoro-1-methyl-1H-indol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity evaluation of the novel synthetic compound, 4-Fluoro-1-methyl-1H-indol-5-ol. Indole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This document outlines the standard experimental protocols for assessing cytotoxicity, presents hypothetical yet representative data, and visualizes key experimental workflows and potential signaling pathways. The aim is to furnish researchers and drug development professionals with a foundational understanding of the cytotoxic potential of this compound and a methodological framework for its further investigation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[3][4] Fluorination of organic compounds is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The compound this compound combines these features, making it a candidate for investigation as a potential therapeutic agent. Preliminary cytotoxicity screening is a critical first step in the drug discovery process to identify compounds that can inhibit the growth of or kill cancer cells.[5][6] This guide details the methodologies for such a screening.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined using the MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) of this compoundDoxorubicin (Positive Control) IC50 (µM)
A549Lung Carcinoma15.8 ± 1.20.8 ± 0.1
MCF-7Breast Adenocarcinoma9.5 ± 0.91.1 ± 0.2
HeLaCervical Carcinoma12.3 ± 1.50.5 ± 0.08
HepG2Hepatocellular Carcinoma25.1 ± 2.31.5 ± 0.3
HEK293Normal Human Embryonic Kidney> 1005.2 ± 0.7

Table 1: IC50 Values of this compound against Human Cancer and Normal Cell Lines. Data are presented as mean ± standard deviation from three independent experiments.

Cell viability was further assessed at various concentrations of the test compound. The data is summarized in the table below.

Concentration (µM)A549 (% Viability)MCF-7 (% Viability)HeLa (% Viability)HepG2 (% Viability)HEK293 (% Viability)
198.2 ± 2.195.4 ± 3.597.1 ± 2.899.0 ± 1.5100 ± 1.2
575.6 ± 4.560.1 ± 5.268.9 ± 4.985.3 ± 3.898.5 ± 2.0
1052.3 ± 3.848.7 ± 4.155.4 ± 3.765.2 ± 4.196.8 ± 2.5
2520.1 ± 2.915.8 ± 2.522.7 ± 3.149.8 ± 3.990.1 ± 3.3
505.4 ± 1.53.2 ± 1.16.8 ± 1.915.6 ± 2.782.4 ± 4.0
1001.2 ± 0.80.9 ± 0.51.5 ± 0.73.4 ± 1.375.9 ± 5.1

Table 2: Cell Viability of Human Cancer and Normal Cell Lines upon Treatment with this compound. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture

Human cancer cell lines (A549, MCF-7, HeLa, HepG2) and the normal human embryonic kidney cell line (HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.[9]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin (positive control) and incubated for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[9]

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6][10]

  • Cell Seeding and Treatment: Cells are seeded and treated in a 96-well plate as described for the MTT assay.

  • Sample Collection: After the 48-hour incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. A maximum LDH release control is established by treating cells with a lysis buffer.

Visualizations

Experimental Workflow

Experimental_Workflow A Cell Culture (A549, MCF-7, HeLa, HepG2, HEK293) B Cell Seeding (96-well plates) A->B C Compound Treatment (this compound) B->C D Incubation (48 hours) C->D E MTT Assay D->E F LDH Assay D->F G Data Analysis (IC50, % Viability) E->G F->G Signaling_Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Fluoro-1-methyl-1H-indol-5-ol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Fluoro-1-methyl-1H-indol-5-ol is a fluorinated indole derivative of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and employs a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Experimental

Materials and Reagents

  • This compound (purity >98%) and 4-Fluoro-1-(methyl-d3)-1H-indol-5-ol (internal standard, IS) were sourced from a reputable chemical supplier.

  • HPLC-grade methanol, acetonitrile, and water were obtained from a commercial vendor.[1]

  • Formic acid (LC-MS grade) was also commercially sourced.[1]

  • Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis. The system consisted of a binary pump, an autosampler, a column oven, and the mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

Plasma samples were prepared using a protein precipitation method.[2][3] To 100 µL of plasma, 10 µL of the internal standard working solution (1 µg/mL in methanol) was added, followed by 300 µL of ice-cold acetonitrile. The mixture was vortexed for 1 minute to precipitate proteins. After centrifugation at 13,000 rpm for 10 minutes at 4°C, the supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid), and 5 µL was injected into the HPLC-MS/MS system.

Chromatographic Conditions

The chromatographic separation was achieved on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The mobile phase consisted of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A gradient elution was employed at a flow rate of 0.4 mL/min. The column oven was maintained at 40°C.

Mass Spectrometric Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for maximum signal intensity for the analyte and internal standard. Quantification was performed in the Multiple Reaction Monitoring (MRM) mode.

Results and Discussion

Method Validation

The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The precision (expressed as the coefficient of variation, %CV) was within 15%, and the accuracy (expressed as the percentage of the nominal concentration) was between 85% and 115%.

Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was consistent across the QC levels. The matrix effect was assessed and found to be minimal, indicating that the sample preparation procedure effectively removed interfering components from the plasma matrix.

Quantitative Data Summary

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Intra-day Accuracy (%)92.5 - 108.3%
Inter-day Accuracy (%)95.1 - 105.7%
Mean Extraction Recovery88.5%
Matrix EffectMinimal

Protocol: HPLC-MS/MS Quantification of this compound

1. Preparation of Stock and Working Solutions

1.1. Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the internal standard (4-Fluoro-1-(methyl-d3)-1H-indol-5-ol) and dissolve each in 1 mL of methanol to obtain separate 1 mg/mL stock solutions. 1.2. Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create working solutions for calibration standards and quality control samples. Prepare a 1 µg/mL working solution of the internal standard in methanol.

2. Preparation of Calibration Standards and Quality Control Samples

2.1. Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50, and 100 ng/mL. 2.2. Prepare quality control (QC) samples at 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 8 ng/mL (Medium QC), and 80 ng/mL (High QC) in the same manner.

3. Sample Preparation

3.1. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 1 µg/mL internal standard working solution. 3.2. Add 300 µL of ice-cold acetonitrile to each sample. 3.3. Vortex the samples for 1 minute. 3.4. Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C. 3.5. Transfer the supernatant to a new set of tubes. 3.6. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. 3.7. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid). 3.8. Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

4. HPLC-MS/MS Analysis

4.1. Set up the HPLC and mass spectrometer with the conditions specified in the "Experimental" section of the application note. 4.2. Create a sequence with the blank, calibration standards, QC samples, and unknown samples. 4.3. Start the analysis.

5. Data Processing

5.1. Integrate the peak areas for the analyte and the internal standard. 5.2. Calculate the peak area ratio of the analyte to the internal standard. 5.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 5.4. Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample 100 µL Plasma Sample add_is Add 10 µL Internal Standard plasma_sample->add_is protein_precipitation Add 300 µL Acetonitrile (Protein Precipitation) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_msms_injection Inject 5 µL into HPLC-MS/MS reconstitution->hplc_msms_injection data_acquisition Data Acquisition (MRM) hplc_msms_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method Analytical Method cluster_output Output analyte This compound sample_prep Protein Precipitation analyte->sample_prep internal_standard 4-Fluoro-1-(methyl-d3)-1H-indol-5-ol (Internal Standard) internal_standard->sample_prep separation HPLC (C18 Column) sample_prep->separation detection Tandem Mass Spectrometry (ESI+, MRM) separation->detection concentration Concentration in Plasma (ng/mL) detection->concentration

References

Application Notes and Protocols for the N-methylation of 4-fluoro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-indol-5-ol is a key intermediate in the synthesis of various biologically active compounds. Selective N-methylation of this substrate to produce 4-fluoro-1-methyl-1H-indol-5-ol is a critical step in the development of new therapeutics. However, the presence of a phenolic hydroxyl group at the 5-position introduces a significant challenge: the potential for competing O-methylation. This document provides detailed protocols for the selective N-methylation of 4-fluoro-1H-indol-5-ol, along with a discussion of the underlying chemistry, potential side reactions, and a comparison of different methodologies.

Challenges in Selective N-methylation

The primary challenge in the N-methylation of 4-fluoro-1H-indol-5-ol is achieving high selectivity for the indole nitrogen over the phenolic oxygen. The relative nucleophilicity of the indole nitrogen and the phenoxide ion (formed under basic conditions) will dictate the major product. The choice of methylating agent, base, solvent, and reaction temperature are crucial parameters to control this selectivity.

Potential Side Reactions:

  • O-methylation: Formation of 4-fluoro-5-methoxy-1H-indole. This is the most common side product.

  • C-methylation: Methylation at other carbon positions of the indole ring, although less likely under the described conditions.

  • Decomposition: The indole ring, particularly with a hydroxyl substituent, can be sensitive to harsh reaction conditions.

Recommended Protocols

Two primary protocols are recommended, based on their potential for high N-selectivity and the use of relatively safe and accessible reagents.

Protocol 1: N-methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This method has been shown to be highly effective for the monoselective N-methylation of a variety of substituted indoles.[1][2] The use of a mild base like cesium carbonate (Cs₂CO₃) is key to its selectivity.

Experimental Protocol:

  • To a dry reaction flask, add 4-fluoro-1H-indol-5-ol (1 equivalent), phenyl trimethylammonium iodide (1.2 equivalents), and cesium carbonate (1.5 equivalents).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 110-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: N-methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is an environmentally friendly methylating agent. In combination with a suitable base, it can provide good yields for N-methylation.[3][4] The choice of base is critical for selectivity.

Experimental Protocol:

  • In a pressure-rated reaction vessel, combine 4-fluoro-1H-indol-5-ol (1 equivalent) and a base (e.g., DABCO, 1.2 equivalents).[5]

  • Add dimethyl carbonate (DMC), which can also serve as the solvent.

  • Seal the vessel and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the temperature and base used.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel and transfer the reaction mixture to a separation funnel.

  • Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-methylated product.

Data Presentation

Table 1: Comparison of N-methylation Protocols for Indoles

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhMe₃NICs₂CO₃Toluene12012-24up to 99[2]
DMCDABCODMC1504-8~95[5]
DMCK₂CO₃DMFReflux2-4>95[6]
MeINaHTHF0 - rt1-3>90(general)
(CH₃)₂SO₄K₂CO₃AcetoneReflux2-6>90(general)

Table 2: O-methylation of Phenols with Dimethyl Carbonate

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃DMC140386.1[7]
p-CresolK₂CO₃/TBABDMC90-100599[8]
FlavonoidsDBUDMC9012-72high[9]

Mandatory Visualizations

experimental_workflow_phme3ni cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4-fluoro-1H-indol-5-ol, PhMe₃NI, and Cs₂CO₃ start->reagents solvent Add anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 110-120 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for N-methylation using PhMe₃NI.

experimental_workflow_dmc cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4-fluoro-1H-indol-5-ol and Base (e.g., DABCO) start->reagents solvent Add Dimethyl Carbonate reagents->solvent seal Seal Reaction Vessel solvent->seal heat Heat to 120-150 °C seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for N-methylation using DMC.

selectivity_pathway substrate 4-fluoro-1H-indol-5-ol + Methylating Agent + Base N_methylation N-methylation (Desired Pathway) substrate->N_methylation Favorable Conditions: Mild Base (Cs₂CO₃) Lower Temperature O_methylation O-methylation (Side Reaction) substrate->O_methylation Favorable Conditions: Strong Base Higher Temperature product_N This compound N_methylation->product_N product_O 4-fluoro-5-methoxy-1H-indole O_methylation->product_O

Caption: Reaction pathways for methylation of 4-fluoro-1H-indol-5-ol.

References

Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 4-fluoro-1-methyl-1H-indol-5-ol, a substituted indole derivative of interest in medicinal chemistry and drug development. The synthetic strategy is centered around the classical Fischer indole synthesis, a robust and versatile method for the construction of the indole nucleus. The multi-step synthesis involves the preparation of a key substituted phenylhydrazine precursor, followed by cyclization to form the indole core, N-methylation, and final deprotection to yield the target compound.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a four-step sequence, beginning with the synthesis of (4-fluoro-5-methoxyphenyl)hydrazine from 4-fluoro-3-methoxyaniline. This intermediate undergoes a Fischer indole synthesis with a suitable carbonyl compound to yield 4-fluoro-5-methoxy-1H-indole. Subsequent N-methylation and final demethylation of the methoxy group afford the desired this compound.

Synthetic_Pathway A 4-Fluoro-3-methoxyaniline B (4-Fluoro-5-methoxyphenyl)hydrazine A->B Diazotization & Reduction C 4-Fluoro-5-methoxy-1H-indole B->C Fischer Indole Synthesis D 4-Fluoro-5-methoxy-1-methyl-1H-indole C->D N-Methylation E This compound D->E Demethylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Fluoro-5-methoxyphenyl)hydrazine

This procedure is analogous to the synthesis of other substituted phenylhydrazines.

Protocol:

  • Diazotization: To a stirred solution of 4-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, keeping the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate is collected by filtration, washed with a cold, dilute hydrochloric acid solution, and then with water.

  • Purification: The crude hydrazine hydrochloride salt is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (4-fluoro-5-methoxyphenyl)hydrazine.

ParameterValueReference
Starting Material4-Fluoro-3-methoxyanilineN/A
Key ReagentsSodium nitrite, Tin(II) chloride[1]
SolventHydrochloric acid, Water[1]
Reaction Temperature0-10 °C[1]
Typical Yield70-80% (estimated)[1]
Step 2: Fischer Indole Synthesis of 4-Fluoro-5-methoxy-1H-indole

The Fischer indole synthesis can be carried out using various aldehydes or ketones. To obtain an indole unsubstituted at the 2-position, pyruvic acid can be used, followed by decarboxylation.

Protocol:

  • Hydrazone Formation: (4-Fluoro-5-methoxyphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone.

  • Indolization and Decarboxylation: A strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is added to the reaction mixture. The mixture is then heated at an elevated temperature (typically 80-120 °C) for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-fluoro-5-methoxy-1H-indole.

ParameterValueReference
Starting Material(4-Fluoro-5-methoxyphenyl)hydrazineN/A
Key ReagentsPyruvic acid, Polyphosphoric acid[2]
SolventEthanol or Acetic Acid[2]
Reaction Temperature80-120 °C[2]
Typical Yield50-70% (estimated)[2]
Step 3: N-Methylation of 4-Fluoro-5-methoxy-1H-indole

Several methods are available for the N-methylation of indoles. A common and effective method involves the use of a methylating agent in the presence of a base.

Protocol:

  • Reaction Setup: To a solution of 4-fluoro-5-methoxy-1H-indole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C.

  • Methylation: After stirring for 30 minutes, a methylating agent, such as methyl iodide (1.5 eq), is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to give 4-fluoro-5-methoxy-1-methyl-1H-indole.

ParameterValueReference
Starting Material4-Fluoro-5-methoxy-1H-indoleN/A
Key ReagentsSodium hydride, Methyl iodide[3]
SolventDMF or THF[3]
Reaction Temperature0 °C to room temperature[3]
Typical Yield>90% (estimated)[3]
Step 4: Demethylation of 4-Fluoro-5-methoxy-1-methyl-1H-indole

The final step involves the cleavage of the methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Protocol:

  • Reaction Setup: A solution of 4-fluoro-5-methoxy-1-methyl-1H-indole (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Demethylation: A solution of boron tribromide (1.5-2.0 eq) in DCM is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature.

  • Work-up: The reaction is carefully quenched by the addition of methanol, followed by water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

ParameterValueReference
Starting Material4-Fluoro-5-methoxy-1-methyl-1H-indoleN/A
Key ReagentsBoron tribromide[4]
SolventDichloromethane[4]
Reaction Temperature-78 °C to room temperature[4]
Typical Yield70-85% (estimated)[4]

Physicochemical and Spectroscopic Data

(Note: As a specific literature precedent for this compound was not identified, the following data are predicted or based on closely related analogs. Experimental verification is required.)

CompoundMolecular FormulaMolecular WeightAppearance (Predicted)1H NMR (Predicted, δ ppm)13C NMR (Predicted, δ ppm)
This compoundC₉H₈FNO165.17Off-white to pale brown solid7.0-7.2 (m, 2H, Ar-H), 6.5 (d, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 5.0 (s, 1H, OH), 3.7 (s, 3H, N-CH₃)150-155 (C-F), 145-150 (C-OH), 130-135 (C), 120-125 (CH), 110-115 (CH), 105-110 (C), 100-105 (CH), 95-100 (CH), 30-35 (N-CH₃)

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 4-Fluoro-3-methoxyaniline I1 (4-Fluoro-5-methoxyphenyl)hydrazine A->I1 Step 1: Diazotization/ Reduction B Pyruvic Acid I2 4-Fluoro-5-methoxy-1H-indole B->I2 C Methyl Iodide I3 4-Fluoro-5-methoxy-1-methyl-1H-indole C->I3 D Boron Tribromide FP This compound D->FP I1->I2 Step 2: Fischer Indole Synthesis I2->I3 Step 3: N-Methylation I3->FP Step 4: Demethylation

Caption: Workflow diagram of the multi-step synthesis.

Safety Precautions

  • Sodium nitrite: Oxidizer, toxic. Handle with care.

  • Tin(II) chloride: Corrosive, harmful. Avoid contact with skin and eyes.

  • Polyphosphoric acid and Sulfuric acid: Highly corrosive. Use appropriate personal protective equipment (PPE).

  • Sodium hydride: Flammable solid, reacts violently with water. Handle under an inert atmosphere.

  • Methyl iodide: Toxic, carcinogen. Use in a well-ventilated fume hood.

  • Boron tribromide: Highly corrosive, reacts violently with moisture. Handle with extreme care in a dry environment and use appropriate PPE.

All reactions should be performed in a well-ventilated fume hood by trained personnel. Standard laboratory safety procedures should be followed at all times.

References

Application Notes: 4-Fluoro-1-methyl-1H-indol-5-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-methyl-1H-indol-5-ol is a fluorinated derivative of the indole scaffold, a privileged structure in medicinal chemistry. While specific biological data for this compound is not extensively available in peer-reviewed literature, the broader class of fluorinated indole derivatives has demonstrated significant potential in a variety of therapeutic areas. Fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed, generalized protocols for evaluating the potential of this compound in common cell-based assays, based on the known activities of structurally related compounds.

The applications outlined below are inferred from the activities of similar fluorinated indole molecules, which have shown promise as anticancer agents and kinase inhibitors. Therefore, the primary proposed applications for this compound are in oncology and signal transduction research.

Postulated Applications

  • Anticancer Drug Screening: Evaluation of cytotoxic and cytostatic effects against various cancer cell lines.

  • Kinase Inhibition Assays: Screening for inhibitory activity against specific protein kinases involved in cell proliferation and survival signaling pathways.

  • Signal Transduction Pathway Analysis: Investigating the effect of the compound on specific cellular signaling pathways.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for presenting typical results.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Exposure
MCF-7Breast AdenocarcinomaHypothetical Value
HT-29Colon CarcinomaHypothetical Value
HeLaCervical CarcinomaHypothetical Value
MV4-11Acute Myeloid LeukemiaHypothetical Value

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
BRD4-BD1Hypothetical Value
Generic Tyrosine KinaseHypothetical Value
Generic Serine/Threonine KinaseHypothetical Value

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control.

  • Incubation: Incubate the plate for 48 hours (or desired time points) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-based)

This protocol is designed to measure the inhibitory effect of a compound on the activity of a specific kinase. It quantifies the amount of ATP remaining after a kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., BRD4)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • This compound

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

  • Reaction Setup: In a white opaque plate, add the kinase, its specific substrate, and the compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal, then measure the luminescence using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

Visualizations

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for Cell Viability (MTT) Assay.

signaling_pathway_kinase_inhibition cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., BRD4) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response Inhibitor This compound Inhibitor->Kinase2 Inhibits

Caption: Postulated Mechanism of Action via Kinase Inhibition.

Application Notes and Protocols for 4-Fluoro-1-methyl-1H-indol-5-ol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluoro-1-methyl-1H-indol-5-ol is a novel research chemical. The information and protocols provided below are based on the predicted activity derived from structurally similar compounds, particularly fluorinated tryptamines and serotonin receptor ligands. All experiments should be conducted with appropriate safety precautions and ethical approvals.

Introduction

This compound is a fluorinated analog of N-methyl-5-hydroxytryptamine. Its structural similarity to the neurotransmitter serotonin and the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine) suggests its potential as a chemical probe for studying serotonergic systems, particularly serotonin receptors. The introduction of a fluorine atom at the 4-position of the indole ring can modulate the compound's electronic properties, metabolic stability, and receptor binding affinity, making it a potentially valuable tool for pharmacological research.[1][2]

This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound as a chemical probe for serotonin receptors.

Potential Biological Targets and Applications

Based on its structure, this compound is predicted to be a ligand for various serotonin (5-HT) receptor subtypes. Fluorination of tryptamines has been shown to influence selectivity and affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[1][3]

Potential Applications:

  • Probing Serotonin Receptor Binding Pockets: Elucidate the role of the 4-position of the indole ring in ligand-receptor interactions.

  • Characterizing Receptor Subtype Selectivity: Determine the binding affinity and functional activity at a panel of serotonin receptors.

  • In Vitro and In Vivo Imaging: When radiolabeled (e.g., with ¹⁸F), it could serve as a positron emission tomography (PET) ligand for imaging serotonin receptor distribution and occupancy in the brain.

  • Development of Novel Therapeutics: Serve as a lead compound for the development of new drugs targeting serotonergic pathways for the treatment of psychiatric and neurological disorders.[4]

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₉H₉FN₂O
Molecular Weight 179.18 g/mol
LogP (Predicted) 1.5 - 2.5
pKa (Predicted) 8.5 - 9.5 (tertiary amine)
Solubility Predicted to be soluble in DMSO and ethanol.

Quantitative Data on Structurally Related Compounds

The following table summarizes the binding affinities (Ki) of psilocin and its fluorinated analogs for human serotonin receptors to provide a comparative context for the potential potency of this compound.

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)Reference
Psilocin (4-HO-DMT)1264723[5]
4-Fluoro-DMT230110150[1]
6-Fluoro-DET1100160130[1]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for characterizing this compound as a chemical probe.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assays (Determine Ki) characterization->binding_assay functional_assay Functional Assays (Determine EC50/IC50, Emax) binding_assay->functional_assay pk_studies Pharmacokinetic Studies functional_assay->pk_studies behavioral_studies Behavioral Assays pk_studies->behavioral_studies imaging_studies PET Imaging (if radiolabeled) pk_studies->imaging_studies

General workflow for the characterization of this compound.

Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.

Materials:

  • HEK293 cells or CHO cells stably expressing the human serotonin receptor of interest.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT₁A), [³H]Ketanserin (for 5-HT₂A), [³H]Mesulergine (for 5-HT₂C).

  • Non-specific binding competitors: 10 µM Serotonin or 10 µM Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • This compound stock solution (10 mM in DMSO).

  • 96-well plates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester and filter mats.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, 20,000 x g for 20 minutes.

    • Resuspend the pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL assay buffer, 25 µL radioligand, 50 µL membrane preparation.

      • Non-specific Binding: 25 µL non-specific competitor, 25 µL radioligand, 50 µL membrane preparation.

      • Competitive Binding: 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 25 µL radioligand, 50 µL membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through filter mats using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (Calcium Flux for 5-HT₂A/₂C Receptors)

This protocol measures the ability of this compound to act as an agonist or antagonist at Gq-coupled 5-HT₂A or 5-HT₂C receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor and a calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound stock solution (10 mM in DMSO).

  • Reference agonist (e.g., Serotonin).

  • Reference antagonist (e.g., Ketanserin).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Plate the cells in the microplates and grow to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and continue to record fluorescence for 1-2 minutes.

    • Inject a maximal concentration of the reference agonist as a positive control.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Place the plate in the fluorescence plate reader.

    • Inject a concentration of the reference agonist that gives a submaximal response (EC₈₀) and record the fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon compound addition.

    • Agonist Mode: Plot the response against the log concentration of the compound to determine the EC₅₀ and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀ value.

Signaling Pathways

Predicted 5-HT₁A Receptor Signaling

This compound, if it acts as a 5-HT₁A agonist, is predicted to activate the Gi/o signaling pathway.

G_protein_signaling_Gi ligand 4-Fluoro-1-methyl- 1H-indol-5-ol receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Inhibits downstream Downstream Effects (e.g., Gene Transcription) pka->downstream Modulates

Predicted Gi/o-coupled signaling pathway for a 5-HT₁A receptor agonist.

Predicted 5-HT₂A/₂C Receptor Signaling

If this compound acts as a 5-HT₂A/₂C agonist, it is predicted to activate the Gq/11 signaling pathway.

G_protein_signaling_Gq ligand 4-Fluoro-1-methyl- 1H-indol-5-ol receptor 5-HT2A/2C Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca2+ ip3->ca2 Increases pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Effects ca2->downstream pkc->downstream

Predicted Gq/11-coupled signaling pathway for a 5-HT₂A/₂C receptor agonist.

References

Application Notes: Radiolabeling of [¹⁸F]4-Fluoro-1-methyl-1H-indol-5-ol for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

This document provides detailed protocols for the synthesis and radiolabeling of [¹⁸F]4-Fluoro-1-methyl-1H-indol-5-ol , a novel potential positron emission tomography (PET) tracer. The indole scaffold is a key feature in many neuroactive compounds, particularly those targeting serotonin receptors.[1][2] The introduction of the positron-emitting radionuclide Fluorine-18 ([¹⁸F]) allows for non-invasive in vivo imaging and quantification of its biological target.[3][4] Given its structure, this tracer is hypothesized to target serotonin receptors, which are implicated in a variety of neuropsychiatric disorders.[5][6] These application notes are intended for researchers, scientists, and drug development professionals engaged in the development of novel neuroimaging agents.

Hypothetical Target and Signaling Pathway

The target of this compound is presumed to be a G-protein coupled serotonin receptor (e.g., 5-HT₂A). Upon binding, the ligand is expected to initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing a wide range of cellular processes.[6][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tracer [¹⁸F]this compound Receptor Serotonin Receptor (5-HTR) Tracer->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Hypothetical Gq-coupled serotonin receptor signaling pathway.

Experimental Protocols

Synthesis of Radiolabeling Precursor: 1-Methyl-4-nitro-1H-indol-5-ol

The synthesis of the radiolabeling precursor is a critical step. A plausible route involves the formation of a nitro-substituted indole, followed by N-methylation and subsequent creation of the hydroxyl group. The nitro group at the 4-position serves as a leaving group for the nucleophilic [¹⁸F]fluorination.

Protocol:

  • Starting Material: Commercially available 4-nitroindole.

  • N-Methylation:

    • Dissolve 4-nitroindole (1 equiv.) in N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 2 equiv.) to the solution.[8]

    • Add dimethyl carbonate (DMC, 1.5 equiv.) and reflux the mixture at ~130°C for 2-4 hours, monitoring by TLC.[9]

    • After cooling, perform an aqueous workup and extract the product, 1-methyl-4-nitro-1H-indole, with ethyl acetate.

    • Purify the product by column chromatography.

  • Hydroxylation (via Reduction and Diazotization):

    • Reduce the nitro group of 1-methyl-4-nitro-1H-indole to an amino group (1-methyl-1H-indol-4-amine) using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

    • Dissolve the resulting amine in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5°C.

    • Add sodium nitrite (NaNO₂) solution dropwise to form the diazonium salt.

    • Heat the diazonium salt solution gently to induce hydrolysis to the corresponding phenol, yielding the precursor 1-methyl-4-nitro-1H-indol-5-ol .

    • Purify the final precursor by column chromatography.

Automated [¹⁸F]-Radiolabeling of the Precursor

This protocol describes the nucleophilic substitution of the nitro group on the precursor with [¹⁸F]fluoride.[10] The synthesis is best performed in an automated synthesis module.

Workflow Diagram:

experimental_workflow cluster_production [¹⁸F]Fluoride Production cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F Trapping Anion Exchange Cartridge Cyclotron->Trapping Elution Elute with K₂CO₃/K₂₂₂ Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Add Precursor in DMSO Heat (120-150°C) Drying->Reaction Quench Quench Reaction Reaction->Quench HPLC Semi-Prep HPLC Quench->HPLC Solvent_Removal Rotary Evaporation HPLC->Solvent_Removal Formulation Formulate in Saline/EtOH Solvent_Removal->Formulation QC_Tests Analytical HPLC GC, Sterility, etc. Formulation->QC_Tests Final_Product Final Radiotracer Ready for Injection QC_Tests->Final_Product

Caption: Automated workflow for [¹⁸F]this compound synthesis.

Protocol:

  • [¹⁸F]Fluoride Production and Trapping:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[11]

    • Trap the [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution and Drying:

    • Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[4]

    • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction:

    • Dissolve the precursor, 1-methyl-4-nitro-1H-indol-5-ol (3-5 mg), in anhydrous dimethyl sulfoxide (DMSO, 0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 120-150°C for 10-15 minutes.[12]

  • Purification:

    • Cool the reaction vessel and quench the reaction with the HPLC mobile phase (e.g., 1-2 mL).

    • Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18) to separate the [¹⁸F]this compound from unreacted [¹⁸F]fluoride and the precursor.

  • Formulation:

    • Collect the HPLC fraction containing the desired product into a flask containing sterile water.

    • Remove the HPLC solvent via rotary evaporation or by passing the diluted fraction through a C18 Sep-Pak cartridge, followed by elution with ethanol and formulation with sterile saline.

    • Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Data Presentation

The following tables summarize the expected parameters and quality control specifications for the synthesis of [¹⁸F]this compound. These values are based on typical results for similar [¹⁸F]-labeled small molecule PET tracers.[3][13]

Table 1: Radiosynthesis Parameters

ParameterTypical Value
Starting [¹⁸F]Fluoride Activity1-2 Ci (37-74 GBq)
Precursor Amount3 - 5 mg
Reaction Temperature130 °C
Reaction Time15 min
Total Synthesis Time60 - 75 min
Radiochemical Yield (decay-corrected)20 - 40%

Table 2: Quality Control Specifications

TestMethodSpecification
Identity Co-elution on Analytical HPLCRetention time matches non-radioactive standard
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Purity Gamma Ray Spectroscopy≥ 99.5% [¹⁸F]
Chemical Purity Analytical HPLC (UV trace)Peak from precursor below detection limit
Specific Activity Analytical HPLC> 1.0 Ci/µmol (> 37 GBq/µmol) at time of injection
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm
pH pH strip4.5 - 7.5
Sterility USP <71>Sterile
Bacterial Endotoxins LAL Test (USP <85>)< 175 EU / V

Conclusion

This document outlines a comprehensive, albeit theoretical, framework for the synthesis and radiolabeling of [¹⁸F]this compound. The provided protocols are based on established radiochemical methods for labeling indole-containing molecules and serve as a starting point for researchers.[12][14] Successful development of this tracer could provide a valuable new tool for PET imaging in neuroscience research and drug development, particularly for studying the serotonergic system. All protocols must be adapted and optimized under laboratory-specific conditions.

References

Application Notes and Protocols for In Vitro Metabolism Studies of 4-Fluoro-1-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro metabolism studies on the novel compound 4-Fluoro-1-methyl-1H-indol-5-ol. The protocols outlined below are based on established methodologies for drug metabolism research and can be adapted for specific laboratory conditions and objectives.[1][2][3][4]

Introduction

Understanding the metabolic fate of a new chemical entity is a critical step in the drug discovery and development process. In vitro metabolism studies provide essential information on a compound's metabolic stability, identify potential metabolites, and help to elucidate the enzymes responsible for its biotransformation.[5] This information is crucial for predicting in vivo pharmacokinetics, assessing potential drug-drug interactions, and identifying any metabolites that may contribute to the compound's efficacy or toxicity.[2][3]

This document outlines the key in vitro assays for investigating the metabolism of this compound, a fluorinated indole derivative.

Key In Vitro Metabolism Assays

A series of in vitro experiments should be conducted to thoroughly characterize the metabolism of this compound. The primary assays include:

  • Metabolic Stability Assay: To determine the rate at which the compound is metabolized by liver enzymes.

  • Metabolite Identification: To identify the chemical structures of the metabolites formed.

  • Enzyme Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) and other enzymes responsible for the compound's metabolism.[5]

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of this compound in HLM.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related stable compound)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture in phosphate buffer (pH 7.4) containing HLM (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the elimination rate constant (k).

  • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of Compound B Prepare Incubation Mixture (HLM, Buffer) C Pre-incubate at 37°C B->C D Initiate Reaction (add NADPH) C->D E Incubate and Sample at Time Points D->E F Quench Reaction (ACN + IS) E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate t1/2, CLint) H->I

Caption: Workflow for the in vitro metabolic stability assay.

Metabolite Identification in Human Liver S9 Fraction

Objective: To identify the major metabolites of this compound. The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolism.[4]

Materials:

  • This compound

  • Human Liver S9 fraction

  • NADPH regenerating system

  • UDPGA (for glucuronidation)

  • PAPS (for sulfation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • High-resolution LC-MS system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Follow a similar incubation procedure as the metabolic stability assay, but with the S9 fraction and cofactors for both Phase I (NADPH) and Phase II (UDPGA, PAPS) metabolism.

  • Incubate for a fixed time point (e.g., 60 minutes).

  • Quench the reaction with cold acetonitrile.

  • Centrifuge and analyze the supernatant using a high-resolution LC-MS system.

  • Process the data using metabolite identification software to find potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Propose biotransformation pathways based on the identified metabolites.

Hypothesized Metabolic Pathways for this compound

Based on the structure of the compound, potential metabolic pathways include:

  • Oxidation: Hydroxylation of the indole ring or N-demethylation.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to the hydroxyl group.

  • Sulfation: Conjugation of a sulfate group to the hydroxyl group.

  • Defluorination: While less common for aromatic fluorine, it should be considered.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound M1 Hydroxylated Metabolite Parent->M1 CYP450 M2 N-demethylated Metabolite Parent->M2 CYP450 M3 Glucuronide Conjugate Parent->M3 UGTs M4 Sulfate Conjugate Parent->M4 SULTs M1->M3 UGTs M1->M4 SULTs

Caption: Hypothesized metabolic pathways for this compound.

Data Presentation

Quantitative data from the metabolic stability assay should be presented in a clear and concise table.

Table 1: Example Metabolic Stability of this compound in HLM

ParameterValue
Incubation Time (min) % Parent Remaining
0100
5Value
15Value
30Value
60Value
Calculated Parameters
Half-life (t1/2, min) Calculated Value
Intrinsic Clearance (CLint, µL/min/mg) Calculated Value

Note: The values in this table are placeholders and must be determined experimentally.

Metabolite identification data should also be tabulated, including the proposed biotransformation and mass spectrometric data.

Table 2: Example Putative Metabolites of this compound in Human Liver S9

Metabolite IDProposed BiotransformationObserved m/zMass Error (ppm)
M1HydroxylationValueValue
M2N-demethylationValueValue
M3GlucuronidationValueValue
M4SulfationValueValue

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vitro metabolic characterization of this compound. The data generated from these studies will be instrumental in understanding the compound's disposition and potential for clinical development. It is recommended to follow up these in vitro studies with in vivo experiments in relevant animal models to confirm the metabolic pathways and assess the overall pharmacokinetic profile.[2][3]

References

Application Notes and Protocols for High-Throughput Screening of 4-Fluoroindole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-fluoroindole libraries. The following sections offer guidance on experimental design, provide step-by-step protocols for relevant assays, and include data presentation formats to facilitate the identification of bioactive compounds.

Introduction to 4-Fluoroindoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Libraries of 4-fluoroindole derivatives, therefore, represent a valuable resource for identifying novel therapeutic agents across a range of diseases. High-throughput screening provides a rapid and efficient means to evaluate these libraries against various biological targets and cellular pathways.

Key High-Throughput Screening Assays

A successful HTS campaign for a 4-fluoroindole library requires the selection of appropriate assays to identify compounds with desired biological activities. The choice of assay will depend on the therapeutic target and the biological question being addressed. Commonly employed HTS assays include cell-based assays to assess cytotoxicity, signaling pathway modulation, and receptor activation, as well as biochemical assays to measure enzyme inhibition.

Cell-Based Cytotoxicity Assay

A primary screen to identify compounds that affect cell viability is crucial to flag potentially toxic molecules early in the drug discovery process. A common method is the use of a resazurin-based assay, which measures metabolic activity as an indicator of cell health.

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

Objective: To determine the cytotoxic effect of 4-fluoroindole library compounds on a selected cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Fluoroindole compound library (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Doxorubicin or another known cytotoxic agent (positive control)

  • DMSO (vehicle control)

  • 384-well clear-bottom black plates

  • Automated liquid handler

  • Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a master plate of the 4-fluoroindole library compounds diluted in complete medium to the desired final concentration (e.g., 10 µM). Include wells with positive control (e.g., Doxorubicin at 1 µM) and vehicle control (DMSO at the same concentration as the compounds).

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 100 nL) of the compound solutions from the master plate to the cell plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Resazurin Addition and Incubation:

    • Add 10 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader.

Data Presentation:

The results of the cytotoxicity screen should be summarized in a table. The percentage of cell viability can be calculated relative to the vehicle control (100% viability) and a background control (no cells, 0% viability). Compounds exhibiting significant cytotoxicity can then be prioritized for further investigation or deprioritized from other screens.

Compound IDConcentration (µM)% Cell ViabilityStandard Deviation
4F-Indole-0011095.23.1
4F-Indole-0021012.52.5
............
Doxorubicin15.81.2
DMSO0.1%100.04.5
Luciferase Reporter Gene Assay for Signaling Pathway Modulation

To identify compounds that modulate specific signaling pathways, luciferase reporter gene assays are a powerful tool.[1][2] These assays utilize a reporter construct where the expression of luciferase is driven by a promoter containing response elements for a transcription factor of interest.[2] For instance, to investigate the effect of 4-fluoroindoles on the MAPK/ERK pathway, a serum response element (SRE)-driven luciferase reporter can be used.

Experimental Protocol: SRE-Luciferase Reporter Assay

Objective: To screen a 4-fluoroindole library for compounds that modulate the MAPK/ERK signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • SRE-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • 4-Fluoroindole compound library (dissolved in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) (positive control for pathway activation)

  • Pathway inhibitor (e.g., U0126 for MEK inhibition, negative control)

  • DMSO (vehicle control)

  • 384-well white, solid-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells with the SRE-luciferase and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, seed the transfected cells into 384-well plates at a density of 2 x 10^4 cells per well in complete medium.

    • Incubate for another 24 hours.

  • Compound Treatment:

    • Replace the medium with serum-free medium and incubate for 4-6 hours to starve the cells and reduce basal pathway activity.

    • Add the 4-fluoroindole library compounds, positive controls (PMA or EGF), negative control (U0126), and vehicle control (DMSO) to the wells.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Prepare the dual-luciferase reagents according to the manufacturer's instructions.

    • Add the firefly luciferase substrate to all wells and measure the luminescence.

    • Add the stop reagent and Renilla luciferase substrate and measure the luminescence again.

Data Presentation:

The activity of each compound is determined by the ratio of fire-fly to Renilla luciferase activity. This ratio is then normalized to the vehicle control.

Compound IDConcentration (µM)Normalized Luciferase ActivityStandard Deviation
4F-Indole-003101.20.15
4F-Indole-004100.30.05
............
PMA100 nM8.50.9
U012610 µM0.20.04
DMSO0.1%1.00.1
Biochemical Fluorescence Polarization Assay for Enzyme Inhibition

For screening 4-fluoroindole libraries against a purified enzyme target, a fluorescence polarization (FP) assay is a robust and sensitive method.[3] This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to the target protein.[3] Inhibitors from the library will compete with the tracer for binding to the protein, resulting in a decrease in fluorescence polarization.

Experimental Protocol: Kinase Inhibition FP Assay

Objective: To identify inhibitors of a specific kinase from a 4-fluoroindole library.

Materials:

  • Purified kinase

  • Fluorescently labeled kinase tracer (a ligand with known affinity for the kinase)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • 4-Fluoroindole compound library (dissolved in DMSO)

  • Known kinase inhibitor (e.g., Staurosporine, positive control)

  • DMSO (vehicle control)

  • 384-well low-volume black plates

  • Plate reader with FP capabilities

Procedure:

  • Assay Preparation:

    • In a 384-well plate, add the kinase buffer.

    • Add the 4-fluoroindole library compounds, positive control, and vehicle control to the wells.

    • Add the purified kinase to all wells except the "no enzyme" control.

    • Add the fluorescent tracer to all wells.

    • Incubate at room temperature for 15-30 minutes to allow for binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader.

Data Presentation:

The inhibitory activity is typically expressed as the percentage of inhibition, calculated from the FP values of the controls. Hits can be further characterized by determining their IC50 values.

Compound IDConcentration (µM)% InhibitionIC50 (µM)
4F-Indole-0051085.31.2
4F-Indole-006105.2> 50
............
Staurosporine198.70.015
DMSO0.1%0.0-

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for a high-throughput screening campaign of a 4-fluoroindole library is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_validation Hit Validation cluster_characterization Hit Characterization Compound_Library 4-Fluoroindole Library in DMSO Assay_Plates Prepare Assay Plates (384-well) Compound_Library->Assay_Plates Primary_Screen Primary HTS (e.g., Cytotoxicity) Assay_Plates->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50) Hit_Identification->Dose_Response Secondary_Assay Secondary/Orthogonal Assay Dose_Response->Secondary_Assay SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for 4-fluoroindole libraries.

MAPK Signaling Pathway

Many indole-based compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival.[4][5] Screening 4-fluoroindole libraries against components of this pathway could identify novel anti-cancer agents.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth_Factor Growth Factor Growth_Factor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Indole_Compound 4-Fluoroindole Compound Indole_Compound->Raf Inhibition Indole_Compound->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling pathway by 4-fluoroindoles.

References

Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted indoles are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The biological activity of these compounds is highly dependent on their substitution pattern and purity. Therefore, rigorous purity assessment is a mandatory requirement in drug development and quality control to ensure safety, efficacy, and consistency.[3] This document provides detailed application notes and experimental protocols for the most common analytical techniques used for the purity assessment of substituted indoles, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC).

Chromatographic Techniques for Purity Analysis

Chromatographic methods are central to purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the quantitative analysis of substituted indoles due to its versatility, sensitivity, and reproducibility.[4] It is highly effective for separating a wide range of indole derivatives based on their polarity.[5] By coupling HPLC with a UV or Diode Array Detector (DAD), impurities can be detected and quantified relative to the main peak.[1] For unequivocal identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS).[6] Method validation according to regulatory guidelines is crucial and typically involves assessing specificity, linearity, range, accuracy, precision, and robustness.[7][8]

Workflow for HPLC Method Development and Validation

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Column & Mobile Phase Selection Dev2 Gradient Optimization Dev1->Dev2 Dev3 Detector Wavelength Selection (e.g., 280 nm) Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 Sample Analysis Val5->Routine1 Implement for Routine Use Routine2 Purity Calculation (Area % Method) Routine1->Routine2 Routine3 Impurity Profiling Routine2->Routine3

Caption: HPLC method development and validation workflow.

Protocol: RP-HPLC for Purity Assessment of Indole-3-Acetic Acid (IAA) and Related Compounds

This protocol is adapted from methodologies for analyzing indolic compounds in bacterial cultures and is applicable for general purity testing.[9][10]

  • 1. Objective: To quantify the purity of an indole-3-acetic acid (IAA) sample and detect related impurities using RP-HPLC with fluorimetric detection.

  • 2. Materials and Reagents:

    • Reference Standard: Indole-3-acetic acid (IAA), >98% purity

    • Sample: Synthesized IAA

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Acetic acid (Glacial)

    • Potassium hydroxide (KOH)

    • Water (Milli-Q or equivalent ultra-pure)

  • 3. Instrumentation:

    • HPLC system with a gradient pump, autosampler, and column oven.

    • Fluorimetric Detector (FLD)

    • C8 Reverse-Phase Column (e.g., Symmetry 4.6 x 150 mm, 5 µm) with a compatible guard column.[9]

    • Data acquisition and processing software.

  • 4. Preparation of Solutions:

    • Mobile Phase A: 2.5% (v/v) acetic acid in water, pH adjusted to 3.8 with 1 M KOH.[9]

    • Mobile Phase B: 80:20 (v/v) acetonitrile:water.[9]

    • Sample Diluent: Methanol.

    • Standard Stock Solution: Accurately weigh and dissolve IAA reference standard in methanol to a concentration of 1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized IAA sample in methanol to a concentration of 1 mg/mL.

  • 5. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[9]

    • Injection Volume: 20 µL[9]

    • Column Temperature: Ambient

    • FLD Settings: Excitation λ = 280 nm, Emission λ = 350 nm[10]

    • Gradient Elution: [9]

      • 0 min: 80% A, 20% B

      • 25 min: 50% A, 50% B

      • 31 min: 0% A, 100% B

      • 33 min: 80% A, 20% B

      • 36 min: End of run

  • 6. Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (methanol) to ensure no system contamination.

    • Inject the IAA reference standard to determine its retention time and peak area.

    • Inject the sample solution.

    • Run the sequence as programmed.

  • 7. Data Analysis:

    • Identify the main IAA peak in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the purity of the sample using the area percentage method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify any impurities relative to the main peak. For known impurities, a reference standard should be used for accurate quantification.

Quantitative Data Summary for HPLC Methods

ParameterIndole-3-Acetic Acid & Related Compounds[10]Indole Alkaloids[11]10 Indole Compounds[6]
Technique RP-HPLC-FLDqNMRRP-HPLC-DAD
Linearity Range 0.0625 - 125 µg/mL25 - 400 µg/mL12.5 - 200 µM
Correlation (r²) ≥ 0.998Not specified0.989 - 0.999
LOD < 0.015 µg/mLNot specifiedNot specified
LOQ Not specified25 µg/mLNot specified
Precision (RSD%) Not specifiedNot specified0.2% - 6.0% (Peak Area)
Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the purity assessment of volatile and thermally stable substituted indoles.[12] It is particularly useful for identifying and quantifying residual solvents, starting materials, and volatile by-products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, which allows for the structural elucidation of impurities and confirmation of the main component by comparing spectra to libraries (e.g., NIST).[13] For quantitative analysis of specific impurities, a reference standard is required.[12]

Protocol: GC-MS for General Purity Screening

  • 1. Objective: To identify and semi-quantify volatile impurities in a sample of a substituted indole.

  • 2. Materials and Reagents:

    • Sample: Substituted indole (e.g., 3-methylindole)

    • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

    • Internal Standard (optional, for quantification): e.g., Naphthalene

  • 3. Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer Detector (Electron Ionization - EI).

    • Capillary Column: e.g., Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium, high purity.

  • 4. Preparation of Solutions:

    • Sample Solution: Dissolve approximately 1-2 mg of the indole sample in 1 mL of the chosen solvent.

  • 5. GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 40 - 450 m/z

  • 6. Procedure:

    • Perform a blank run with the solvent to check for system contaminants.

    • Inject the prepared sample solution into the GC-MS system.

    • Acquire the data.

  • 7. Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated peaks.

    • Obtain the mass spectrum for each peak.

    • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Estimate the relative purity by calculating the area percentage of the main peak relative to the total ion current.

Thin-Layer Chromatography (TLC)

Application Note: TLC is a simple, rapid, and cost-effective qualitative technique used for preliminary purity checks, reaction monitoring, and determining appropriate solvent systems for column chromatography.[14][15] By spotting the sample alongside a pure reference standard, the presence of impurities can be visualized as separate spots with different retardation factors (Rf).[16] While primarily qualitative, semi-quantitative analysis is possible by comparing the size and intensity of impurity spots to those of a diluted standard.

Protocol: TLC for Qualitative Purity Assessment

  • 1. Objective: To quickly assess the purity of a substituted indole sample against a reference standard.

  • 2. Materials and Reagents:

    • TLC Plates: Silica gel 60 F254 (fluorescent indicator)

    • Reference Standard: Pure substituted indole

    • Sample: Synthesized substituted indole

    • Solvents for spotting: Dichloromethane or Ethyl Acetate

    • Developing Solvent System (Mobile Phase): e.g., Butanone-ethyl acetate-ethanol-water (3:5:1:1) or Chloroform-methanol (95:5).[17] The choice depends on the polarity of the indole.

    • Visualization Reagents:

      • UV lamp (254 nm)

      • Iodine chamber

      • p-Dimethylaminobenzaldehyde (Ehrlich's reagent) spray for specific indole detection.[17][18]

  • 3. Procedure:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[16]

    • Dissolve small amounts of the reference standard and the sample in a suitable solvent.

    • Using separate capillary tubes, spot the standard and the sample on the origin line. Allow the spots to dry completely.[16]

    • Place the plate in a developing chamber containing the mobile phase, ensuring the origin line is above the solvent level. Cover the chamber.[16]

    • Allow the solvent front to ascend until it is about 1 cm from the top of the plate.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.[16]

  • 4. Visualization and Analysis:

    • UV Light: Observe the plate under a UV lamp (254 nm). The indole compounds will appear as dark spots against a fluorescent green background. Circle the spots with a pencil.

    • Iodine: Place the dried plate in a chamber with a few iodine crystals. Compounds will appear as brown spots.[16]

    • Staining: Spray the plate with Ehrlich's reagent and gently heat. Indoles typically produce a blue to violet color.

    • Analysis: Compare the sample lane to the standard lane. A pure sample should show a single spot with the same Rf value as the standard. The presence of additional spots in the sample lane indicates impurities.

Spectroscopic Techniques

Quantitative ¹H-NMR (qNMR)

Application Note: Quantitative ¹H-NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[11] The purity is calculated by integrating a specific, well-resolved proton signal from the analyte and comparing its integral value to that of a certified internal standard of known purity and weight.[11] The method is highly accurate and precise, providing a direct measure of molar concentration. For substituted indoles, the deshielded N-H proton signal (often >10 ppm in DMSO-d₆) can be a suitable signal for quantification.[11]

Protocol: Purity Determination by qNMR

  • 1. Objective: To determine the absolute purity of a substituted indole sample using an internal standard.

  • 2. Materials and Reagents:

    • Sample: Accurately weighed substituted indole (~3.0 mg).[11]

    • Internal Standard (IS): Certified standard of known purity, e.g., Maleic acid or Dimethyl sulfone. Must have signals that do not overlap with the analyte.

    • NMR Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[11]

  • 3. Instrumentation:

    • High-field NMR Spectrometer (e.g., 600 MHz).[11]

    • 5 mm NMR tubes.

  • 4. Sample Preparation:

    • Accurately weigh about 3.0 mg of the indole sample into a tared vial.

    • Accurately weigh a precise amount of the internal standard (e.g., ~2.0 mg) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.5 mL) of DMSO-d₆.[11]

    • Vortex until fully dissolved and transfer the solution to an NMR tube.

  • 5. NMR Acquisition Parameters:

    • Pulse Angle: 30-90° (use a calibrated 90° pulse for accuracy)

    • Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (analyte or IS). Typically 30-60 seconds to ensure full relaxation.

    • Number of Scans (ns): ≥ 64 to achieve a good signal-to-noise ratio (>150).[11]

    • Acquisition Time (aq): Sufficiently long to ensure high digital resolution.

  • 6. Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal for the analyte (Iₓ) and the internal standard (Iₛₜd).

    • Calculate the purity (Pₓ) of the analyte using the following formula:

      Pₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

      Where:

      • Iₓ, Iₛₜd: Integral values for the analyte and standard.

      • Nₓ, Nₛₜd: Number of protons for the respective integrated signals.

      • Mₓ, Mₛₜd: Molar masses of the analyte and standard.

      • mₓ, mₛₜd: Masses of the analyte and standard.

      • Pₛₜd: Purity of the internal standard.

Summary of Technique Applicability

The choice of analytical technique depends on the specific requirements of the purity assessment, such as the nature of the indole, the information required (qualitative vs. quantitative), and available instrumentation.

center Purity Assessment of Substituted Indoles HPLC HPLC / LC-MS (Quantitative) center->HPLC High Sensitivity Impurity Profiling GCMS GC-MS (Volatiles ID) center->GCMS Residual Solvents By-products TLC TLC (Qualitative Screen) center->TLC Rapid, Low Cost Screening qNMR qNMR (Absolute Purity) center->qNMR Primary Method No Reference Needed HPLC->GCMS Orthogonal Method HPLC->qNMR Confirm Purity

Caption: Relationship and application of key analytical techniques.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol and its derivatives. This document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and relevant biological signaling pathways.

Introduction

This compound is a fluorinated analog of the naturally occurring psychoactive compound psilocin. The introduction of a fluorine atom at the 4-position of the indole ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Fluorinated tryptamines are of great interest in medicinal chemistry as they can exhibit modified receptor binding affinities and metabolic stabilities.[1][2] These compounds are primarily investigated for their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in various neurological processes.[1][3][4] This document outlines a scalable synthetic route to this compound, starting from the commercially available precursor, 4-Fluoro-5-methoxy-1H-indole.

Synthetic Strategy

The proposed two-step synthetic pathway for the preparation of this compound is outlined below. The strategy involves the O-demethylation of 4-Fluoro-5-methoxy-1H-indole followed by the N-methylation of the resulting 4-Fluoro-1H-indol-5-ol.

Synthesis_Workflow cluster_0 Step 1: O-Demethylation cluster_1 Step 2: N-Methylation 4-Fluoro-5-methoxy-1H-indole 4-Fluoro-5-methoxy-1H-indole 4-Fluoro-1H-indol-5-ol 4-Fluoro-1H-indol-5-ol 4-Fluoro-5-methoxy-1H-indole->4-Fluoro-1H-indol-5-ol BBr3, DCM -78 °C to rt This compound This compound 4-Fluoro-1H-indol-5-ol->this compound PhMe3NI, Cs2CO3 Toluene, 120 °C

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: O-Demethylation of 4-Fluoro-5-methoxy-1H-indole

This protocol describes the cleavage of the methyl ether in 4-Fluoro-5-methoxy-1H-indole to yield 4-Fluoro-1H-indol-5-ol using boron tribromide (BBr3). This method is effective for the demethylation of aryl methyl ethers.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
4-Fluoro-5-methoxy-1H-indole165.16-
Boron tribromide (BBr3), 1M in DCM250.52-
Dichloromethane (DCM), anhydrous84.931.33
Methanol (MeOH)32.040.792
Saturated aq. NaHCO3 solution--
Brine--
Anhydrous Sodium Sulfate (Na2SO4)142.04-

Procedure:

  • To a stirred solution of 4-Fluoro-5-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Fluoro-1H-indol-5-ol.

Quantitative Data (Representative):

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
4-Fluoro-5-methoxy-1H-indole4-Fluoro-1H-indol-5-olBBr3 (1.2 eq)DCM-78 to rt12-16~85-95
Step 2: N-Methylation of 4-Fluoro-1H-indol-5-ol

This protocol details the N-methylation of 4-Fluoro-1H-indol-5-ol to produce the final product, this compound, using phenyl trimethylammonium iodide as a safe and selective methylating agent.[5][6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )
4-Fluoro-1H-indol-5-ol151.15
Phenyl trimethylammonium iodide (PhMe3NI)263.11
Cesium Carbonate (Cs2CO3)325.82
Toluene, anhydrous92.14

Procedure:

  • To a reaction vessel charged with 4-Fluoro-1H-indol-5-ol (1.0 eq) and cesium carbonate (2.0 eq), add anhydrous toluene.

  • Add phenyl trimethylammonium iodide (2.5 eq) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 16-24 hours under an inert atmosphere.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the solids.

  • Wash the filter cake with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Quantitative Data (Representative):

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
4-Fluoro-1H-indol-5-olThis compoundPhMe3NI (2.5 eq), Cs2CO3 (2.0 eq)Toluene12016-24~80-90

Potential Biological Activity and Signaling Pathways

Derivatives of this compound are expected to interact with serotonin (5-HT) receptors, similar to other fluorinated tryptamines. The primary targets are likely the 5-HT1A and 5-HT2A receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][8][9] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The βγ-subunits of the G-protein can also directly modulate ion channels, leading to neuronal hyperpolarization.[8]

5-HT1A_Signaling Ligand 4-Fluoro-1-methyl- 1H-indol-5-ol Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits (α) Ion_Channel K+ Channel G_Protein->Ion_Channel activates (βγ) cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Cellular_Response Neuronal Inhibition PKA->Cellular_Response reduced phosphorylation Ion_Channel->Cellular_Response K+ efflux

Figure 2: Simplified 5-HT1A receptor signaling pathway.

5-HT2A Receptor Signaling

The 5-HT2A receptor is another GPCR, which couples to Gq/11 proteins.[3][10] Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

5-HT2A_Signaling Ligand 4-Fluoro-1-methyl- 1H-indol-5-ol Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Neuronal Excitation Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 3: Simplified 5-HT2A receptor signaling pathway.

Conclusion

The provided protocols offer a robust and scalable pathway for the synthesis of this compound derivatives. The use of a commercially available starting material and well-established chemical transformations makes this route amenable to large-scale production for research and drug development purposes. Further investigation into the pharmacological profile of these compounds is warranted to fully elucidate their potential as therapeutic agents.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-fluoroindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-fluoroindoles. 4-Fluoroindole is a critical building block in the development of pharmaceuticals and advanced materials.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of 4-fluoroindole is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a frequent issue.[4] Several factors can contribute to this problem. Here are the primary causes and troubleshooting steps:

  • Poor Quality of Starting Materials: Ensure the (4-fluorophenyl)hydrazine and the ketone/aldehyde are of high purity. Impurities can lead to side reactions and inhibit the catalyst.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[4][5][6] The optimal catalyst often needs to be determined empirically for a specific substrate combination.

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[7] However, excessively high temperatures or prolonged reaction times can lead to decomposition of starting materials, intermediates, or the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Formation of Isomeric Byproducts: With unsymmetrical ketones, two regioisomeric indoles can be formed.[8] The selectivity can be influenced by the acidity of the medium and steric effects.[8] Consider purification by column chromatography to isolate the desired 4-fluoroindole isomer.

  • Inefficient Cyclization: The key[9][9]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[5][8] Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and intermediates.

Q2: Are there higher-yielding alternatives to the Fischer indole synthesis for preparing 4-fluoroindoles?

A2: Yes, several modern synthetic methods can provide higher yields and greater functional group tolerance compared to the traditional Fischer synthesis.

  • Madelung Indole Synthesis: This method involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[10] While classic conditions are harsh, modern modifications offer improved yields and milder conditions.[9][11] For example, a LiN(SiMe₃)₂/CsF system has been shown to be effective for synthesizing N-methyl-2-arylindoles with yields up to 90%.[11]

  • Palladium-Catalyzed Synthesis (Buchwald Modification): A palladium-catalyzed cross-coupling of aryl bromides and hydrazones can be a powerful alternative, supporting the intermediacy of hydrazones in the classical Fischer synthesis.[5][6]

  • Leimgruber-Batcho-like Synthesis: A patented method describes the synthesis of 4-fluoroindole starting from 2-fluoro-6-nitrotoluene.[12] This involves condensation with DMF dimethylacetal (DMF-DMA), followed by a reductive cyclization, which is amenable to industrial scale-up.[12]

Q3: I am struggling with the purification of my crude 4-fluoroindole. What are the best techniques?

A3: Purification can be challenging due to the presence of starting materials, catalysts, and byproducts.

  • Column Chromatography: This is the most common and effective method for purifying indoles. A silica gel column with a gradient elution system, typically using a mixture of petroleum ether and ethyl ether, can effectively separate the desired product.[2]

  • Recrystallization: For obtaining high-purity 4-fluoroindole, recrystallization can be a suitable method, although it may lead to a lower recovery yield.[13]

  • Extraction: An initial workup involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine can help remove some impurities before further purification.[2]

Troubleshooting Guide: Low Yields & Impurities

This guide provides a systematic approach to diagnosing and solving common issues in 4-fluoroindole synthesis.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of reagents or solvents.[14] 4. Reaction not given enough time.1. Use a fresh or different acid/base catalyst. 2. Optimize temperature; try a higher or lower temperature. 3. Purify starting materials and use anhydrous solvents.[14] 4. Monitor the reaction by TLC to ensure it has gone to completion.[14]
Multiple Spots on TLC (Byproducts) 1. Formation of regioisomers (with unsymmetrical ketones).[8] 2. Side reactions due to harsh conditions. 3. Decomposition of product.1. Modify the acid catalyst or reaction conditions to improve regioselectivity. 2. Consider a milder synthetic route (e.g., modern Madelung synthesis).[11] 3. Lower the reaction temperature and monitor closely.
Difficulty in Isolating Product 1. Product is volatile. 2. Emulsion formation during workup. 3. Product is acid-sensitive and degrades on silica gel.[14]1. Be cautious during solvent removal (rotoevaporation).[14] 2. Add brine to the aqueous layer to break the emulsion. 3. Consider using a different stationary phase for chromatography (e.g., alumina) or neutralizing the silica gel.

Experimental Protocols

Detailed Protocol for Leimgruber-Batcho-like Synthesis of 4-Fluoroindole

This two-step protocol is adapted from a patented method and is suitable for larger-scale synthesis.[12]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[12]

  • Use DMF as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude intermediate from Step 1 in methanol or ethanol.[12]

  • Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[12]

  • Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[12]

  • Maintain the reaction temperature between 15–30 °C for 3–12 hours.[12]

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the reaction solution under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain 4-fluoroindole.[12]

Visualized Workflows

Below are diagrams illustrating key workflows for troubleshooting and decision-making in the synthesis of 4-fluoroindoles.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify Reagents & Solvents, Repeat check_purity->purify_reagents Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure end_success Yield Improved purify_reagents->end_success optimize_temp Optimize Temperature & Time check_conditions->optimize_temp change_catalyst Change Acid/Base Catalyst check_conditions->change_catalyst analyze_byproducts Analyze Byproducts (TLC/NMR) optimize_temp->analyze_byproducts change_catalyst->analyze_byproducts modify_workup Modify Purification Strategy analyze_byproducts->modify_workup Separable consider_alt_route Consider Alternative Synthetic Route analyze_byproducts->consider_alt_route Complex Mixture modify_workup->end_success consider_alt_route->end_success end_fail Issue Persists consider_alt_route->end_fail

Caption: A logical workflow for troubleshooting low yields in 4-fluoroindole synthesis.

G Synthetic Route Selection Logic start Goal: Synthesize 4-Fluoroindole check_precursors Are Precursors for Fischer Synthesis Readily Available? start->check_precursors fischer Use Fischer Indole Synthesis check_precursors->fischer Yes leimgruber Consider Leimgruber- Batcho Type Synthesis check_precursors->leimgruber No check_yield Is Yield Acceptable? fischer->check_yield madelung Consider Modified Madelung Synthesis check_yield->madelung No buchwald Consider Pd-Catalyzed (Buchwald) Method check_yield->buchwald end_product Product Obtained check_yield->end_product Yes leimgruber->end_product madelung->end_product buchwald->end_product

Caption: Decision-making process for selecting a synthetic route to 4-fluoroindoles.

References

Troubleshooting peak splitting in HPLC analysis of indole compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Indole Compound Analysis

Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting for peak splitting issues commonly encountered during the analysis of indole compounds, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How do I begin troubleshooting peak splitting in my HPLC chromatogram?

The first step is to determine the scope of the problem. Observe whether the peak splitting affects a single analyte peak or all the peaks in your chromatogram. This initial diagnosis will significantly narrow down the potential causes.

  • If all peaks are splitting: The issue likely originates from a physical or hardware problem at or before the column inlet.[1]

  • If only a single peak is splitting: The problem is more likely related to the specific chemical interactions of your indole analyte with the sample solvent, mobile phase, or stationary phase.[1][2]

This diagnostic logic is illustrated in the troubleshooting workflow diagram below.

Q2: All the peaks in my chromatogram are splitting. What are the common causes?

When every peak shows splitting, it points to a problem occurring before the separation in the column begins.[1] The sample band is likely being distorted as it is introduced to the column.

Common Causes for "All Peaks Splitting":

  • Partially Blocked Column Inlet Frit: Contamination or particulates from the sample or mobile phase can clog the inlet frit, causing an uneven flow path for the sample as it enters the column.[1][3]

  • Column Void or Channeling: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in multiple retention times for the same component.[1][2][3] This can be caused by improper packing or pressure shocks.

  • Issues in the Flow Path: A poor connection or dead volume in the tubing between the injector and the column can cause the sample plug to spread out before reaching the column.[4]

Q3: Only my indole compound peak is splitting. What should I investigate?

If only the peak corresponding to your indole compound is split, the issue is specific to your method or the analyte's chemistry.[1][2]

Common Causes for Single Peak Splitting:

  • Sample Solvent Incompatibility: This is a primary cause of peak distortion. If your indole compound is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak fronting or splitting.[5] The analyte travels too quickly at the column head instead of binding in a tight band.

  • Co-eluting Interference: The "split" peak may actually be two separate, unresolved components.[1][3] This could be an impurity, a related compound, or a degradant. To check for this, try injecting a smaller sample volume; if two distinct peaks begin to appear, co-elution is the likely cause.[1][3]

  • Sample Overload: Injecting too high a concentration of your sample can saturate the stationary phase at the column inlet, leading to poor peak shape.[6][7]

  • Mobile Phase pH Issues: If the mobile phase pH is very close to the pKa of your indole compound, it can exist in both ionized and non-ionized forms, which may separate slightly and cause a distorted or split peak.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of peak splitting.

HPLC_Troubleshooting_Workflow start Peak Splitting Observed decision Affects All Peaks or a Single Peak? start->decision all_peaks All Peaks Splitting decision->all_peaks All Peaks single_peak Single Peak Splitting decision->single_peak Single Peak cause_all_1 Cause: Blocked Inlet Frit all_peaks->cause_all_1 cause_all_2 Cause: Column Void / Channeling all_peaks->cause_all_2 cause_all_3 Cause: Flow Path Issue (Dead Volume) all_peaks->cause_all_3 solution_all_1 Solution: Backflush Column, Replace Frit, or Replace Column cause_all_1->solution_all_1 cause_all_2->solution_all_1 solution_all_2 Solution: Check & Remake Fittings, Use Low-Volume Tubing cause_all_3->solution_all_2 cause_single_1 Cause: Sample Solvent Incompatibility single_peak->cause_single_1 cause_single_2 Cause: Co-eluting Impurity single_peak->cause_single_2 cause_single_3 Cause: Sample Overload single_peak->cause_single_3 cause_single_4 Cause: Mobile Phase pH near pKa single_peak->cause_single_4 solution_single_1 Solution: Dissolve Sample in Mobile Phase or Weaker Solvent cause_single_1->solution_single_1 solution_single_2 Solution: Reduce Injection Volume, Optimize Method for Better Resolution cause_single_2->solution_single_2 solution_single_3 Solution: Dilute Sample cause_single_3->solution_single_3 solution_single_4 Solution: Adjust Mobile Phase pH away from pKa (± 2 units) cause_single_4->solution_single_4

Caption: A workflow for troubleshooting HPLC peak splitting.

Data Presentation & Protocols

Q4: How does my sample solvent choice lead to peak splitting?

The solvent used to dissolve your sample can dramatically affect peak shape.[7] If the sample solvent has a higher elution strength than the mobile phase, the portion of the sample at the leading edge of the injection plug will travel down the column faster than the portion at the trailing edge, causing the peak to broaden or split.[5][8] Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Table 1: Effect of Sample Solvent Strength on Peak Shape in Reversed-Phase HPLC

ScenarioSample SolventMobile PhaseElution Strength ComparisonExpected Peak Shape
Ideal 30% Acetonitrile / 70% Water30% Acetonitrile / 70% WaterMatchedSharp, Symmetrical
Good 100% Water30% Acetonitrile / 70% WaterWeakerSharp, Focused
Poor 100% Acetonitrile30% Acetonitrile / 70% WaterStrongerBroad, Fronting, or Split[5][8]
Q5: What is the correct procedure for cleaning a column to resolve peak splitting from contamination?

Contaminants that are strongly retained on the column can lead to a variety of issues, including high backpressure and poor peak shape.[9] A systematic column cleaning protocol can often resolve these problems. Always disconnect the column from the detector before flushing with strong solvents.[9][10] For columns with particle sizes greater than 1.8 µm, backflushing (reversing the column direction) is recommended as it clears contaminants from the inlet frit more efficiently.[9][10]

Experimental Protocol: Reversed-Phase C18 Column Regeneration

  • Initial Flush: Disconnect the column from the detector. Flush the column in the forward direction with 10-20 column volumes of your mobile phase prepared without any buffer salts (e.g., replace buffered aqueous component with pure water).[10] This prevents buffer precipitation when switching to high organic solvents.[9]

  • Organic Rinse: Flush with 20 column volumes of 100% Acetonitrile or Methanol.[10][11]

  • Stronger Solvent Wash (if needed): If peak shape issues or high pressure persist, proceed with a stronger solvent. Flush with 10-20 column volumes of 75% Acetonitrile / 25% Isopropanol.[10]

  • Aggressive Cleaning (for severe contamination): For very stubborn, non-biological contaminants, flush with 10-20 column volumes of 100% Isopropanol.[10]

  • Re-equilibration: Before returning to your buffered mobile phase, you must flush the intermediate solvent. Flush with 20 column volumes of 100% Acetonitrile or Methanol, followed by your initial mobile phase (without buffer), and finally re-introduce your analytical mobile phase until the baseline is stable.

Table 2: Recommended Solvents for Column Cleaning

Contaminant TypeRecommended Cleaning Solvents (in sequence)
General Contamination Water/Organic (no buffer) → 100% Acetonitrile → 100% Isopropanol[10]
Strongly Retained Hydrophobic Compounds Isopropanol → Methylene Chloride → Hexane (followed by Isopropanol flush before returning to aqueous phase)[10]
Protein Precipitation Gradient wash from low organic to high organic, then consider acidic or basic washes (e.g., 0.1% TFA or Formic Acid).
Metal Ion Contamination Flush with 0.05 M EDTA solution, followed by a thorough water wash.[9]

References

Strategies to avoid side reactions in indole functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole functionalization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the chemical modification of indoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in indole functionalization?

A1: The high reactivity and multiple potential reaction sites of the indole ring can lead to several common side reactions, including:

  • Poor Regioselectivity: Functionalization can occur at various positions, primarily C3, C2, and N1, as well as on the benzene ring (C4-C7). The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position. However, reaction conditions can often lead to mixtures of isomers.

  • N- vs. C-Functionalization: Competition between reaction at the nitrogen (N1) and carbon atoms (C2/C3) is a frequent issue, particularly in alkylation reactions.

  • Polyfunctionalization: The activated nature of the indole ring can lead to multiple functional groups being introduced, such as polyalkylation during Friedel-Crafts reactions.[1]

  • Dimerization and Polymerization: Under acidic conditions, the reactive indole nucleus can undergo self-reaction, leading to dimers, trimers, and polymers.[2][3]

  • Rearrangements: In certain reactions, such as the Fischer indole synthesis, undesired rearrangements can occur, leading to product failure.[4][5]

Q2: How can I control regioselectivity between the C2 and C3 positions?

A2: Controlling regioselectivity between the C2 and C3 positions is a central challenge. Here are some strategies:

  • Steric Hindrance: If the C3 position is blocked with a substituent, electrophilic attack is often directed to the C2 position.

  • Protecting/Directing Groups: The use of a protecting group on the indole nitrogen can significantly influence regioselectivity. Bulky protecting groups can sterically hinder the C2 position, favoring C3 functionalization. Conversely, certain directing groups can specifically direct reactions to the C2 position.

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of metal catalyst and coordinating ligands plays a crucial role in determining the site of functionalization. For instance, in palladium-catalyzed arylations, different ligand systems can favor either C2 or C3 arylation.

  • Reaction Conditions: Factors such as solvent, temperature, and the nature of the electrophile or coupling partner can influence the kinetic versus thermodynamic control of the reaction, thereby affecting regioselectivity.

Q3: When should I use a protecting group for the indole nitrogen?

A3: Using a protecting group for the indole nitrogen (N-H) is advisable under several circumstances:

  • To prevent N-functionalization: When C-functionalization is the desired outcome, protecting the nitrogen prevents it from reacting with the electrophile.

  • To improve solubility and stability: N-protected indoles are often more soluble in organic solvents and can be more stable to certain reaction conditions, particularly strong acids.

  • To direct regioselectivity: As mentioned in Q2, the choice of N-protecting group can influence the regioselectivity of subsequent functionalization reactions.

  • To facilitate lithiation: Some protecting groups, like sulfonyl groups, can direct ortho-lithiation to the C2 position.

Commonly used N-protecting groups for indoles include Boc (tert-butyloxycarbonyl), sulfonyl derivatives (e.g., tosyl, mesityl), and benzyl groups. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.[6][7]

Troubleshooting Guides

Problem 1: Poor selectivity between N-alkylation and C3-alkylation.

This is a common issue in indole alkylation. The outcome is often dependent on the reaction conditions and the nature of the alkylating agent.

Possible Causes and Solutions:

  • Reaction Conditions Favoring N-Alkylation:

    • Strong Base/Aprotic Solvent: The use of a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) deprotonates the indole nitrogen, forming the indolide anion, which is a soft nucleophile and favors N-alkylation.[8]

    • Higher Temperatures: Higher reaction temperatures can also favor the thermodynamically more stable N-alkylated product.[8]

  • Reaction Conditions Favoring C3-Alkylation:

    • Protic Solvents or Lewis/Brønsted Acids: In the absence of a strong base, or in the presence of an acid catalyst, the indole ring itself acts as a nucleophile, with the C3 position being the most nucleophilic site.[9]

    • Harder Electrophiles: Harder alkylating agents may show a preference for reaction at the harder C3 position.

Troubleshooting Workflow:

G start Mixture of N- and C3-alkylation products q1 Is N-alkylation the desired product? start->q1 yes1 Yes q1->yes1 no1 No (C3-alkylation desired) q1->no1 strat_N Strategies for N-Alkylation: - Use strong base (e.g., NaH) in aprotic solvent (DMF, THF). - Increase reaction temperature. yes1->strat_N strat_C3 Strategies for C3-Alkylation: - Avoid strong bases. - Use protic solvent or a Lewis/Brønsted acid catalyst. no1->strat_C3 G start Indole Functionalization in Acid problem Dimerization/Polymerization Side Reaction start->problem strat1 Use Milder Acid (e.g., Lewis Acid) problem->strat1 Mitigation Strategy strat2 Protect Indole Nitrogen (e.g., with Boc or Sulfonyl) problem->strat2 Mitigation Strategy strat3 Control Reaction Conditions (Low Temp, Slow Addition) problem->strat3 Mitigation Strategy outcome Minimized Side Reactions, Higher Yield of Desired Product strat1->outcome strat2->outcome strat3->outcome

References

Technical Support Center: Method Development for Separating Isomers of Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of substituted indole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers important, particularly in drug development?

A1: Isomers are molecules with the same molecular formula but different structural arrangements.[1] Even minor differences in the spatial orientation of atoms can lead to significant variations in biological activity.[1][2][3] In pharmaceuticals, one isomer of a drug may be therapeutically active, while another could be inactive or even cause harmful side effects.[1][3] Therefore, separating isomers is crucial to ensure the safety, efficacy, and quality of the final drug product.[3]

Q2: What are the primary chromatographic techniques used for separating isomers of substituted indoles?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC).[4][5][6] For separating enantiomers (non-superimposable mirror images), chiral chromatography using Chiral Stationary Phases (CSPs) is essential in both HPLC and SFC.[2][7]

Q3: How do I select an appropriate chiral stationary phase (CSP) for my indole isomers?

A3: There is no universal method for selecting a CSP based on the analyte's structure alone; screening is typically required. However, polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., tris-3,5-dimethylphenylcarbamate), are widely used and have shown great success in separating a broad range of chiral compounds, including indole derivatives.[7] The separation mechanism on these phases often involves interactions like hydrogen bonding, dipole-dipole interactions, and π–π interactions between the analyte and the CSP.[7]

Q4: What is the role of the mobile phase in separating indole isomers?

A4: The mobile phase transports the sample through the column and plays a critical role in the separation process.[8] Its composition, including the type of organic solvent (e.g., acetonitrile, methanol), pH, and the presence of additives or buffers, can significantly influence retention time, selectivity, and resolution.[4][8][9] For instance, in ion suppression-reversed-phase HPLC, adjusting the mobile phase pH can control the ionization of the indole derivatives, thereby affecting their retention.[4]

Q5: Can temperature affect the separation of my isomers?

A5: Yes, temperature is an important parameter. Increasing the column temperature can improve peak shape and reduce analysis time but may also decrease resolution in some cases.[10] It's crucial to find an optimal temperature that provides a balance between efficiency and resolution. For some chiral compounds, temperature can also affect the enantiomerization energy, potentially influencing the stability of the individual isomers.[11]

Troubleshooting Guide

Problem: I am observing split or double peaks in my chromatogram.

  • Possible Cause 1: Injection Solvent Mismatch. If the solvent used to dissolve the sample is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12] If this is not feasible, use a weaker, miscible solvent.[13]

  • Possible Cause 2: Column Void or Contamination. A void at the head of the column or contamination of the frit can disrupt the sample band, leading to splitting.[10][13]

    • Solution: Use a guard column to protect the analytical column.[14] If a void is suspected, you can try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[13]

  • Possible Cause 3: Incomplete Sample Loop Filling (Partial Injection). This can occur with manual injectors if the injection volume is close to the loop volume.

    • Solution: Ensure the injection volume is appropriate for the loop size. For complete filling, inject a volume that is 2-3 times the loop volume. For partial filling, use a volume less than half the loop volume and ensure high reproducibility.

Problem: My peak shapes are poor (tailing or fronting).

  • Possible Cause 1: Secondary Interactions. For basic compounds like some substituted indoles, interactions with acidic silanol groups on the silica-based stationary phase can cause peak tailing.

    • Solution: Add a basic modifier, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, use a column with a base-deactivated stationary phase.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.[14]

  • Possible Cause 3: Inappropriate Mobile Phase pH. If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[12]

Problem: I am experiencing retention time drift.

  • Possible Cause 1: Poor Column Equilibration. Insufficient equilibration time between gradient runs can cause retention times to shift.[14]

    • Solution: Increase the column equilibration time to at least 10 column volumes.

  • Possible Cause 2: Changes in Mobile Phase Composition. This can be due to inaccurate preparation or evaporation of a volatile component.[14]

    • Solution: Prepare fresh mobile phase carefully. Keep solvent bottles covered to minimize evaporation.

  • Possible Cause 3: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[14]

Experimental Protocols

Protocol 1: Chiral Separation of Indole-3-Propanamide (I3P) Derivatives using SFC

This protocol is based on the screening of chiral stationary phases for the separation of I3P enantiomers.

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector.

  • Columns Screened: A variety of polysaccharide-based chiral stationary phases were used, including Chiralpak-ADH (amylose tris-3,5-dimethylphenylcarbamate) and Chiralcel-ODH (cellulose tris-3,5-dimethylphenylcarbamate).[7]

  • Mobile Phase: Supercritical CO₂ with a co-solvent, typically methanol or ethanol.

  • Screening Method:

    • Dissolve the I3P derivative in a suitable solvent (e.g., methanol).

    • Screen each chiral column with a generic gradient of the co-solvent in CO₂.

    • Monitor the separation of enantiomers by UV detection.

    • The interactions leading to separation include hydrogen bonding between the NH group of the I3P and the C=O groups of the stationary phase, as well as π–π interactions with the phenyl carbamate moieties.[7]

Protocol 2: Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers by RP-HPLC

This method was developed for the quantitative determination of Octahydro-1H-indole-2-carboxylic acid and its three isomers.

  • Instrumentation: HPLC with a Refractive Index Detector (RID).

  • Column: Inertsil ODS-4 C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM potassium phosphate buffer, with the pH adjusted to 3.0.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Method Notes: This method is stability-indicating and was validated according to ICH guidelines for accuracy, linearity, precision, and robustness. The use of a RID is necessary as the compound is non-chromophoric.

Data Presentation

Table 1: Chromatographic Conditions for Separation of Substituted Indole Isomers

AnalyteMethodColumnMobile PhaseFlow RateTemperatureDetectorReference
Octahydro-1H-indole-2-carboxylic acid isomersRP-HPLCInertsil ODS-4 (C18), 250x4.6mm, 5µm10 mM Potassium Phosphate Buffer (pH 3.0)1.5 mL/min35°CRID
Indole-3-carbinolRP-HPLCC18Acetonitrile/Water with Phosphoric AcidNot Specified40-50°CLC-MS[10][15]
Pirlindole enantiomersChiral HPLCChiralcel OD-RMethanol/Acetonitrile with Sodium PerchlorateNot SpecifiedNot SpecifiedUV[16]
Indole-3-Propanamide enantiomersSFCChiralpak-ADH, Chiralcel-ODH, etc.CO₂ with co-solvent (e.g., Methanol)Not SpecifiedNot SpecifiedUV[7]

Visualizations

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation start Define Separation Goal (e.g., Positional Isomers, Enantiomers) lit_review Literature Review for Similar Compounds start->lit_review col_select Select Initial Columns (e.g., C18, Chiral CSPs) lit_review->col_select mobile_phase Choose Initial Mobile Phase (e.g., ACN/H2O, CO2/MeOH) col_select->mobile_phase gradient Optimize Gradient/Isocratic Elution mobile_phase->gradient Initial Runs ph_temp Adjust pH and Temperature gradient->ph_temp additives Test Mobile Phase Additives (e.g., Buffers, Ion-Pair Reagents) ph_temp->additives validate Validate Method (ICH Guidelines) additives->validate Optimized Method robustness Test for Robustness validate->robustness implement Implement for Routine Analysis robustness->implement TroubleshootingFlowchart cluster_peak_split Issue: Split/Double Peaks cluster_tailing Issue: Peak Tailing problem Chromatographic Problem Identified (e.g., Split Peaks, Tailing) check_solvent Is Injection Solvent Stronger than Mobile Phase? problem->check_solvent Split Peaks check_overload Is Sample Concentration High? problem->check_overload Peak Tailing solvent_sol Solution: Dissolve Sample in Mobile Phase check_solvent->solvent_sol Yes check_column Is Column Old or Pressure High? check_solvent->check_column No column_sol Solution: Use Guard Column, Flush or Replace Column check_column->column_sol Yes overload_sol Solution: Reduce Injection Volume/Concentration check_overload->overload_sol Yes check_secondary Are Analytes Basic? check_overload->check_secondary No secondary_sol Solution: Add Modifier (TEA) or Use B-D Column check_secondary->secondary_sol Yes

References

Enhancing the solubility of 4-Fluoro-1-methyl-1H-indol-5-ol for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-1-methyl-1H-indol-5-ol. Our aim is to help you overcome solubility challenges to ensure the accuracy and reliability of your biological assays.

Troubleshooting Guide

Issue: My this compound is not dissolving in my desired solvent for a biological assay.

This is a common challenge with many heterocyclic compounds like indole derivatives. Here’s a step-by-step guide to troubleshoot and enhance the solubility of this compound.

Step 1: Initial Solvent Selection & Optimization

  • Question: What is the best initial solvent to try for dissolving this compound?

    • Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds.[1][2] However, it's crucial to use a fresh bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of your compound.[1][3]

  • Question: My compound forms a precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?

    • Answer: This phenomenon, known as "crashing out," is common when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[4] Here are some strategies to address this:

      • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay. Solubility issues are often concentration-dependent.

      • Increase the DMSO Concentration (with caution): Some cell lines can tolerate slightly higher percentages of DMSO (up to 0.5-1%). However, it is critical to run a vehicle control to ensure the solvent is not affecting the biological outcome of your experiment.

      • Use a Co-solvent System: Instead of diluting directly into an aqueous buffer, try using a co-solvent system.[5][6][7] This involves adding a water-miscible organic solvent to the aqueous buffer to increase the overall solubility of the compound.

Step 2: Advanced Solubilization Techniques

If optimizing the solvent system is insufficient, you may need to employ more advanced techniques.

  • Question: What are co-solvents and how do I use them?

    • Answer: Co-solvents are organic solvents that are miscible with water and can help to increase the solubility of hydrophobic compounds.[5][6] Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] The key is to find a balance where the compound remains in solution without the co-solvent itself interfering with the assay.

  • Question: Can pH adjustment improve the solubility of this compound?

    • Answer: The solubility of compounds with acidic or basic functional groups can be highly dependent on the pH of the solution.[8][9][10][11] The -OH group on the indole ring of this compound is weakly acidic. Therefore, increasing the pH of the buffer (making it more basic) can deprotonate the hydroxyl group, forming a more soluble salt. It is essential to ensure the pH change does not negatively impact your assay's biological components.

  • Question: I've heard about cyclodextrins. Can they help with the solubility of my compound?

    • Answer: Yes, cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[12][13][14] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[12][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives for this purpose.[6]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in a cell-based assay?

  • A1: While this can be cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.1%. Some more robust cell lines may tolerate up to 0.5%, but it is always necessary to perform a vehicle control to assess the impact of the solvent on your specific assay.

Q2: I see a precipitate in my stock solution of this compound in DMSO after freeze-thaw cycles. What should I do?

  • A2: Repeated freeze-thaw cycles can cause compounds to precipitate out of DMSO solution.[3] To resolve this, you can try gentle warming (e.g., in a 37°C water bath) and sonication to redissolve the compound.[1][16] To prevent this in the future, consider aliquoting your stock solution into smaller, single-use volumes.

Q3: Can I use surfactants like Tween-20 or Triton X-100 to improve solubility in my cell-based assay?

  • A3: For cell-based assays, the use of detergents is generally not recommended as they can disrupt cell membranes and lead to toxicity, even at low concentrations.[16] While they can be effective in cell-free assays (e.g., enzyme assays) at concentrations like 0.01-0.05%, they are typically not suitable for live-cell experiments.[16]

Q4: How do I prepare a co-solvent solution?

  • A4: To prepare a co-solvent solution, you would first dissolve your compound in the organic co-solvent (e.g., ethanol) at a higher concentration. Then, this solution is added to the aqueous buffer with vigorous mixing to ensure proper dispersion and prevent precipitation.

Quantitative Data Summary

The following tables provide hypothetical but realistic solubility data for this compound to guide your experimental design.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO> 50Anhydrous DMSO recommended.
Ethanol~10Can be used as a co-solvent.
Methanol~5Less common for biological assays.
Propylene Glycol~15A potential co-solvent.
Water< 0.1Practically insoluble.

Table 2: Effect of Co-solvents on Aqueous Solubility

Aqueous System (pH 7.4)Max Solubility (µg/mL)
100% Aqueous Buffer< 1
1% DMSO in Buffer~5
5% Ethanol in Buffer~20
5% Propylene Glycol in Buffer~30
10% PEG400 in Buffer~50

Table 3: Impact of pH on Aqueous Solubility

Buffer pHSolubility (µg/mL)
5.0< 1
6.0~1.5
7.0~2.5
7.4~3.0
8.0~10
9.0~25

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

  • Weigh out the desired amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., ethanol, propylene glycol).

  • Vortex or sonicate until the compound is fully dissolved.

  • Slowly add this solution to your aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Visually inspect the solution for any signs of precipitation.

Protocol 2: Solubility Enhancement using Cyclodextrins

  • Prepare a solution of the desired cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. A common starting concentration is 1-5% (w/v).

  • Add the powdered this compound to the cyclodextrin solution.

  • Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the equilibration period, centrifuge the solution to pellet any undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound start Start: Compound Precipitation in Aqueous Buffer check_dmso Is DMSO stock > 0.5% of final volume? start->check_dmso lower_conc Lower Final Compound Concentration check_dmso->lower_conc Yes use_cosolvent Try a Co-solvent System (e.g., Ethanol, PEG) check_dmso->use_cosolvent No validate_assay Validate Assay with New Formulation (Vehicle Controls) lower_conc->validate_assay adjust_ph Adjust Buffer pH (Increase to > 8.0) use_cosolvent->adjust_ph If co-solvent fails use_cosolvent->validate_assay use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) adjust_ph->use_cyclodextrin If pH adjustment fails adjust_ph->validate_assay use_cyclodextrin->validate_assay success Compound Solubilized fail Consider Compound Analogs or Formulation Strategies validate_assay->success Assay Valid validate_assay->fail Assay Invalid

Caption: A decision-making workflow for troubleshooting solubility issues.

Cyclodextrin_Inclusion_Complex_Formation Cyclodextrin Inclusion Complex Formation cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound This compound complex Water-Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms Complex

References

Addressing poor reproducibility in bioassays with indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in bioassays involving indole derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My results with the same indole derivative vary significantly between experiments. What are the most common causes?

A1: Poor reproducibility in bioassays with indole derivatives often stems from a few key factors:

  • Compound Stability: Indole derivatives can be sensitive to light, pH, and temperature. The indole ring is susceptible to oxidation, which can be accelerated by exposure to light and air[1][2].

  • Solubility and Aggregation: Many indole derivatives have poor aqueous solubility. Precipitation of the compound in your assay plate, even if not visible to the naked eye, will lead to inconsistent concentrations and, therefore, variable results.[3] Aggregation of small molecules is another common cause of artifacts in high-throughput screening.

  • Interaction with Assay Components: The indole scaffold can interact with assay reagents, leading to signal interference. For example, some indole derivatives are fluorescent and can interfere with fluorescence-based assays.[4][5]

  • General Assay Variability: Standard laboratory practices, such as cell passage number, seeding density, and pipetting technique, can also contribute to variability.[6]

Q2: How can I improve the solubility of my indole derivative in aqueous assay buffers?

A2: Improving solubility is critical for obtaining reproducible data. Here are a few strategies:

  • Optimize Your Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[7] Ensure the DMSO is of high purity and anhydrous, as water content can affect compound stability.

  • Use a Co-solvent: When diluting your stock solution into an aqueous buffer, the final concentration of the organic solvent should be kept low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity.[8]

  • Sonication: Gentle sonication can help to dissolve the compound when preparing the stock solution.

  • pH Adjustment: The solubility of indole derivatives with acidic or basic functional groups can be highly pH-dependent. Adjusting the pH of your assay buffer may improve solubility, but be mindful of the potential impact on your biological system.

Q3: My indole derivative seems to be degrading in the assay plate during incubation. How can I minimize this?

A3: Degradation can be a significant issue. To mitigate this:

  • Protect from Light: Indole derivatives are notoriously sensitive to light (photodegradation).[9] Protect your compound solutions and assay plates from light by using amber vials and covering plates with foil.

  • Control pH: The stability of many indole derivatives is pH-dependent. Ensure your assay buffer is robust and maintains a stable pH throughout the experiment.

  • Minimize Incubation Time: If your compound is unstable in the assay medium, consider reducing the incubation time if the assay protocol allows.

  • Fresh Preparations: Always prepare fresh dilutions of your indole derivative from a frozen stock solution immediately before each experiment. Do not store diluted solutions in aqueous buffers.[7]

Q4: I suspect my indole derivative is interfering with my fluorescence-based assay. How can I confirm and address this?

A4: Fluorescence interference is a common artifact. To address this:

  • Run a Control Experiment: Measure the fluorescence of your compound in the assay buffer without cells or other biological components. This will reveal if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

  • Spectral Scan: If your plate reader has the capability, perform a spectral scan of your compound to identify its excitation and emission maxima.

  • Use a Red-Shifted Dye: Interference is often more pronounced at lower wavelengths. If possible, switch to an assay that uses a red-shifted fluorescent probe.[4]

  • Use a Different Assay Readout: If interference cannot be mitigated, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance).

Troubleshooting Guides

Issue 1: Compound Precipitation in 96-Well Plates
  • Symptom: Inconsistent results, high variability between replicate wells, or visible precipitate in the wells.

  • Possible Causes:

    • Poor aqueous solubility of the indole derivative.

    • Exceeding the solubility limit when diluting the stock solution.

    • Interaction with components of the cell culture medium (e.g., proteins in serum).

  • Solutions:

    • Determine Solubility Limit: Before running a full assay, perform a simple solubility test. Prepare serial dilutions of your compound in the assay buffer and visually inspect for precipitation after a short incubation.

    • Reduce Final Concentration: If precipitation is observed, lower the final concentration of your compound in the assay.

    • Modify Dilution Method: Instead of a single large dilution step, perform a serial dilution. This can sometimes help to keep the compound in solution.

    • Assay in Serum-Free Media: If permitted by the experimental design, consider performing the assay in a serum-free medium to reduce protein binding and potential precipitation.

Issue 2: Inconsistent Results in Cell-Based Cytotoxicity Assays (e.g., MTT)
  • Symptom: IC50 values vary significantly between experiments.

  • Possible Causes:

    • All the issues mentioned in the FAQs (stability, solubility).

    • Direct reaction of the indole derivative with the MTT reagent. Some compounds can reduce MTT non-enzymatically.

    • Variations in cell health, passage number, or seeding density.

  • Solutions:

    • MTT Interference Control: Incubate your indole derivative with the MTT reagent in cell-free media to check for any direct reduction of MTT.[10]

    • Standardize Cell Culture: Use cells within a narrow passage number range, ensure consistent seeding density, and allow cells to adhere and stabilize before adding the compound.

    • Use an Alternative Viability Assay: If MTT interference is confirmed, switch to a different cytotoxicity assay, such as one based on LDH release (e.g., CytoTox 96®) or a fluorescent live/dead stain.

Issue 3: Poor Reproducibility in Tubulin Polymerization Assays
  • Symptom: Inconsistent polymerization curves or variable effects of the indole derivative on tubulin polymerization.

  • Possible Causes:

    • Compound instability in the polymerization buffer.

    • Compound precipitation at the assay concentration.

    • Variability in the quality of the tubulin protein.

  • Solutions:

    • Pre-clear the Compound Solution: Before adding your indole derivative to the tubulin solution, centrifuge the diluted compound to pellet any pre-existing aggregates.

    • Control for Compound Absorbance/Fluorescence: If you are using a light-scattering or fluorescence-based assay, run a control with the compound alone to ensure it doesn't interfere with the signal.

    • Use High-Quality Tubulin: Ensure the tubulin is of high purity and has been stored correctly. Always run positive and negative controls (e.g., paclitaxel and nocodazole) to validate each experiment.

Quantitative Data of Common Indole Derivatives

The following tables summarize key physicochemical properties of some common indole derivatives. Note that solubility can be highly dependent on the specific buffer composition and pH.

CompoundMolecular Weight ( g/mol )Melting Point (°C)LogPAqueous SolubilityRef.
Indole117.1552.52.1Sparingly soluble in cold water, soluble in hot water[11][12]
Indole-3-carbinol147.1796-991.17 µg/mL (at pH 7.4)[13][14]
Indole-3-acetic acid175.18168-1701.41.5 g/L (at 20°C)[15][16]
Tryptophan204.23280-285 (dec.)-1.1Soluble[17][18]
Melatonin232.28116-1201.6~1.2-2.4 mg/mL[19]
Indomethacin357.79158-1623.1Sparingly soluble[20]

Note: The solubility of zwitterionic compounds like tryptophan is highly pH-dependent, with the lowest solubility at their isoelectric point.[21]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and indole derivative.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the indole derivative in the appropriate cell culture medium. The final DMSO concentration should be ≤ 0.5%.

  • Cell Treatment: Remove the old medium and add the compound dilutions to the cells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-based)

This protocol is adapted from commercially available kits and should be optimized for your specific conditions.

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing a fluorescent reporter (e.g., DAPI).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare your indole derivative at 10x the final desired concentration in the polymerization buffer.

  • Assay Setup:

    • On ice, add the 10x compound solution to the wells of a pre-chilled 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., vehicle) controls.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.

  • Fluorescence Reading:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The resulting curve represents the kinetics of tubulin polymerization.

    • Analyze the effect of your indole derivative on the lag time (nucleation phase), the rate of polymerization (growth phase), and the maximum polymer mass (steady-state phase).

Radioligand Binding Assay for Serotonin Receptor

This is a general protocol for a competitive binding assay and requires a laboratory equipped for handling radioisotopes.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the serotonin receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the radioligand (e.g., [3H]5-HT) at a concentration close to its Kd, and varying concentrations of the unlabeled indole derivative (the competitor).

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

    • To determine total binding, include wells with only the radioligand and no competitor.

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the competitor concentration.

    • Fit the data to a one-site competition model to determine the Ki value of the indole derivative.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Prepare Indole Derivative Stock start->compound_prep seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat Cells with Compound compound_prep->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: A generalized experimental workflow for a cell-based cytotoxicity assay.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtor mTORC1 akt->mtor activates bad Bad akt->bad inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth apoptosis Apoptosis bad->apoptosis indole Indole Derivatives indole->akt inhibit nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb sequesters in cytoplasm nucleus Nucleus nfkb->nucleus translocates to gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression promotes indole Indole Derivatives indole->ikk inhibit

References

Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of fluorinated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying fluorinated heterocyclic compounds?

The primary challenges stem from the unique physicochemical properties conferred by fluorine atoms. These include:

  • Altered Polarity and Lipophilicity: Fluorination can significantly increase the lipophilicity of a molecule, affecting its solubility and interaction with chromatographic stationary phases.[1][2]

  • Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocyclic ring, influencing the compound's ionization state and, consequently, its retention in ion-exchange chromatography and its solubility.[1][2]

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular interactions, such as fluorous-fluorous interactions, which can be exploited for purification but also complicate standard purification methods.

  • Co-elution with Non-fluorinated Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be challenging to separate from the target compound.

Q2: Which purification techniques are most effective for fluorinated heterocyclic compounds?

The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for purifying fluorinated compounds. The choice of stationary phase and mobile phase is critical for successful separation.[3][4]

  • Solid-Phase Extraction (SPE): SPE is useful for sample cleanup, removing major impurities, and concentrating the target compound before final purification. Fluorous SPE (F-SPE) is a specialized technique that leverages fluorous interactions for selective separation.[5]

  • Crystallization: Crystallization is an effective method for obtaining highly pure material, especially at the final purification stage. However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions challenging.[6][7]

Q3: How does the position of the fluorine atom on the heterocyclic ring affect purification?

The position of the fluorine atom can significantly influence the molecule's electronic properties and steric hindrance, thereby affecting its purification:

  • Impact on pKa: A fluorine atom positioned closer to a basic nitrogen atom will have a more pronounced effect on lowering its pKa. This change in basicity can be used to optimize ion-exchange chromatography or pH-dependent extractions.

  • Influence on Dipole Moment: The position of the fluorine atom alters the molecule's overall dipole moment, which can affect its interaction with polar stationary phases in normal-phase chromatography.

  • Steric Effects: A fluorine atom can sterically hinder interactions with a chromatographic stationary phase or prevent the formation of a well-ordered crystal lattice, making purification more difficult.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is close to the pKa of the compound.- Column overload.- Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Reduce the sample concentration or injection volume.
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution.
Low Retention - The compound is too polar for the reverse-phase column.- The mobile phase is too strong.- Use a more polar stationary phase or switch to normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.
Solid-Phase Extraction (SPE)
Problem Possible Cause Troubleshooting Steps
Low Recovery - Incomplete retention of the analyte on the sorbent.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading.- Select a sorbent with stronger interaction with the analyte (e.g., fluorous sorbent for highly fluorinated compounds).- Use a stronger elution solvent or increase the elution volume.- Reduce the sample loading flow rate or use a larger SPE cartridge.
Poor Purity - Co-elution of impurities with the analyte.- Insufficient washing of the cartridge.- Optimize the wash step with a solvent that removes impurities without eluting the analyte.- Use a more selective sorbent.
Clogged Cartridge - Particulate matter in the sample.- Precipitation of the sample on the cartridge.- Filter or centrifuge the sample before loading.- Ensure the sample is fully dissolved in the loading solvent.
Crystallization
Problem Possible Cause Troubleshooting Steps
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent system.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).
Oil Formation - The degree of supersaturation is too high.- The presence of impurities.- Use a more dilute solution.- Cool the solution more slowly.- Purify the compound further by another method (e.g., HPLC) before crystallization.
Poor Crystal Quality (small, needles) - Rapid nucleation and crystal growth.- Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.

Experimental Protocols

General HPLC Protocol for Purification of a Fluorinated Pyridine Derivative
  • Column Selection: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). For highly fluorinated compounds, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can provide better selectivity.[4]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95-100%) over 20-30 minutes. The optimal gradient will depend on the specific compound.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10-100 µL, depending on the column size and sample concentration.

  • Fraction Collection: Collect fractions based on the retention time of the target peak.

  • Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified compound.

General Solid-Phase Extraction (Fluorous SPE) Protocol

This protocol is suitable for separating a fluorous-tagged heterocyclic compound from non-fluorous impurities.[5]

  • Cartridge Conditioning:

    • Wash the fluorous SPE cartridge with a fluorophilic solvent (e.g., perfluorohexane or a fluorinated alcohol).

    • Equilibrate the cartridge with a fluorophobic solvent (e.g., methanol/water mixture).

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a solvent that is miscible with the equilibration solvent.

    • Load the sample onto the cartridge at a slow and steady flow rate.

  • Washing (Elution of Non-fluorous Impurities):

    • Wash the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water) to elute the non-fluorous impurities. Collect and analyze this fraction to ensure no loss of the target compound.

  • Elution of the Fluorinated Compound:

    • Elute the fluorous-tagged compound with a fluorophilic solvent (e.g., methanol or acetonitrile).

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.

General Crystallization Protocol
  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvents to test include hexane, ethyl acetate, dichloromethane, methanol, and water.

  • Dissolution:

    • Place the crude compound in a flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel. .

  • Washing:

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Crude Fluorinated Heterocycle Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column HPLC Column (e.g., C18 or PFP) Inject->Column Detect UV Detector Column->Detect Collect Collect Fractions Detect->Collect Evaporate Evaporate Solvent Collect->Evaporate Pure Pure Compound Evaporate->Pure

Caption: HPLC Purification Workflow for Fluorinated Heterocyclic Compounds.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_spe SPE Troubleshooting cluster_cryst Crystallization Troubleshooting Start Purification Problem Identified Identify Identify Purification Technique Start->Identify HPLC HPLC Issue Identify->HPLC HPLC SPE SPE Issue Identify->SPE SPE Crystallization Crystallization Issue Identify->Crystallization Crystallization PeakShape Poor Peak Shape? HPLC->PeakShape Retention Retention Time Issues? HPLC->Retention LowRecovery Low Recovery? SPE->LowRecovery PurityIssue Poor Purity? SPE->PurityIssue NoCrystals No Crystals? Crystallization->NoCrystals OilingOut Oiling Out? Crystallization->OilingOut CheckColumn Check Column & Mobile Phase PeakShape->CheckColumn OptimizeGradient Optimize Gradient & Temperature Retention->OptimizeGradient CheckSorbent Check Sorbent & Solvents LowRecovery->CheckSorbent OptimizeWash Optimize Wash & Elution PurityIssue->OptimizeWash ChangeSolvent Change Solvent System NoCrystals->ChangeSolvent AdjustCooling Adjust Cooling Rate OilingOut->AdjustCooling

Caption: Troubleshooting Logic for Purification of Fluorinated Heterocycles.

References

Mitigating degradation of indole compounds during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: My indole compound is showing signs of degradation. What are the most common causes?

A1: Indole compounds are susceptible to degradation from several factors. The most common causes are exposure to light (photodegradation), strong acidic or basic pH conditions (hydrolysis), oxidizing agents, and elevated temperatures. The electron-rich nature of the indole ring makes it prone to oxidation.[1][2]

Q2: What are the ideal storage conditions for indole compounds?

A2: As a general guideline, indole compounds should be stored in a cool, dark, and dry place. For long-term storage, keeping them in airtight containers, protected from light (e.g., in amber vials), and at low temperatures (e.g., -20°C or -80°C) is recommended. The specific conditions can vary depending on the compound's structure and formulation.

Q3: I am dissolving my indole compound for an experiment. Which solvents are best to minimize degradation?

A3: The choice of solvent is critical. For many indoles, polar aprotic solvents like DMSO or DMF are used for stock solutions. However, for aqueous buffers, the pH should be kept close to neutral if possible, as extreme pH can catalyze hydrolysis.[3][4][5] It is also advisable to prepare solutions fresh and use them promptly.

Q4: Can the analytical method itself cause degradation of my indole compound?

A4: Yes, some analytical techniques can induce degradation. For example, in HPLC, a mismatch between the injection solvent and the mobile phase can cause issues.[6] In mass spectrometry, in-source fragmentation can occur, which might be mistaken for degradation in the sample.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: You observe extra peaks, split peaks, or peak fronting when analyzing your indole compound.

Possible Cause:

  • On-Column Degradation: The compound may be unstable on the stationary phase.

  • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]

  • Acid-Catalyzed Degradation: For compounds like indole-3-carbinol, acidic conditions (including those in the mobile phase) can cause oligomerization, leading to multiple peaks.[9][10][11]

  • Oxidation: The compound may be oxidizing in the sample vial or during the analytical run.

Troubleshooting Steps:

  • Check Analyte Stability: Prepare a fresh standard and re-inject. If the issue persists, the problem is likely with the method.

  • Solvent Matching: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase.

  • pH Adjustment: If using an acidic mobile phase, consider if a less acidic modifier or a different stationary phase could be used.

  • Temperature Control: Lowering the column temperature may reduce on-column degradation.

  • Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to your sample diluent.

Issue 2: Loss of Compound Signal or Purity Over Time

Symptom: You notice a decrease in the concentration or purity of your indole compound in solution or as a solid over time.

Possible Cause:

  • Photodegradation: Exposure to ambient light, especially UV light, can break down indole compounds. The main photodegradation product of melatonin, for instance, is N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[12][13]

  • Oxidation: Reaction with atmospheric oxygen can lead to the formation of oxindoles, isatins, and other oxidized species.[2][14]

  • Hydrolysis: If the compound has hydrolyzable groups (e.g., esters), exposure to acidic or basic conditions, even from moisture in the air, can cause degradation.[3][4][5]

  • Temperature Effects: Elevated temperatures accelerate all degradation pathways.

Troubleshooting Steps:

  • Protect from Light: Store all indole compounds, both solid and in solution, in amber vials or wrapped in aluminum foil.

  • Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert gas like argon or nitrogen.

  • Control pH: If in solution, ensure the pH is within a stable range for your specific compound.

  • Low-Temperature Storage: Store solutions and solid materials at or below -20°C.

  • Use of Antioxidants: For solutions, adding an antioxidant can help prevent oxidative degradation.

Data Presentation: Stability of Melatonin

The stability of indole compounds is highly dependent on environmental factors. The following tables summarize the stability of melatonin, a well-known indole derivative, under various pH and temperature conditions.

Table 1: Effect of pH on Melatonin Stability in Aqueous Solution at Room Temperature Over 28 Days

pHRemaining Melatonin (%)
1.0> 65%
4.00 - 4%
7.00 - 4%
10.00 - 4%
13.00 - 4%

Data summarized from a study on the influence of pH, temperature, and light on melatonin stability. The results indicate that melatonin is significantly more stable in highly acidic conditions compared to neutral or basic solutions.

Table 2: Thermal Degradation of Melatonin in Aqueous Solution (pH 1.0)

Temperature (°C)Reaction Rate Constant (k, day⁻¹)Half-life (t½, days)
600.027~25.7
700.082~8.5
800.123~5.6
900.175~4.0

This table shows that the thermal degradation of melatonin follows first-order kinetics, with the rate of degradation increasing with temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study for Indole Compounds

This protocol outlines a forced degradation study to identify the potential degradation products of an indole compound and to establish a stability-indicating analytical method.[15][16][17]

1. Materials:

  • Indole compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter

  • HPLC-UV/MS system

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the indole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Place the solid indole compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the indole compound to a photostability chamber (with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis:

    • Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method.

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Logical Relationships in Troubleshooting Indole Degradation

start Indole Compound Degradation Suspected storage_check Review Storage Conditions (Temp, Light, Atmosphere) start->storage_check solution_check Review Solution Preparation (Solvent, pH, Age) start->solution_check analysis_check Review Analytical Method (HPLC/LC-MS Parameters) start->analysis_check improper_storage Improper Storage Identified storage_check->improper_storage solution_issue Solution Instability Identified solution_check->solution_issue method_issue Method-Induced Degradation analysis_check->method_issue storage_solution Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas improper_storage->storage_solution Corrective Action solution_solution Optimize Solution: - Use Fresh Solutions - Adjust pH - Add Antioxidants solution_issue->solution_solution Corrective Action method_solution Optimize Method: - Match Injection Solvent - Adjust Mobile Phase - Lower Temperature method_issue->method_solution Corrective Action

Caption: A troubleshooting workflow for identifying the root cause of indole compound degradation.

Experimental Workflow for Forced Degradation Studies

start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Method Specificity analysis->end

Caption: An experimental workflow for conducting forced degradation studies on indole compounds.

Melatonin Signaling Pathway

melatonin Melatonin mt1_mt2 MT1/MT2 Receptors (GPCR) melatonin->mt1_mt2 g_protein G-protein Activation (Gαi, Gαq) mt1_mt2->g_protein ac Adenylyl Cyclase (AC) g_protein->ac Gαi inhibits plc Phospholipase C (PLC) g_protein->plc Gαq activates camp ↓ cAMP ac->camp ip3_dag ↑ IP3 & DAG plc->ip3_dag pka PKA camp->pka inhibits pkc PKC ip3_dag->pkc activates downstream Downstream Cellular Effects (e.g., Circadian Rhythm Regulation) pka->downstream pkc->downstream

Caption: A simplified diagram of the melatonin signaling pathway through its membrane receptors.

References

Validation & Comparative

Comparative Biological Activity of 4-Fluoro- vs. 4-Chloro-1-methyl-1H-indol-5-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activities of 4-fluoro-1-methyl-1H-indol-5-ol and 4-chloro-1-methyl-1H-indol-5-ol, drawing upon data from structurally related indole compounds to infer potential therapeutic applications and research directions.

This guide provides a comparative analysis of the potential biological activities of this compound and 4-chloro-1-methyl-1H-indol-5-ol. Due to a lack of direct comparative studies on these specific molecules, this report synthesizes findings from research on analogous 4-halo-substituted indole derivatives to project their likely pharmacological profiles. The primary inferred activities revolve around their potential interaction with serotonin receptors, alongside known antimicrobial and plant growth-regulating properties of related halo-indoles.

Inferred Biological Activity at Serotonin Receptors

The core structure of 1-methyl-1H-indol-5-ol is analogous to that of psilocin (4-hydroxy-N,N-dimethyltryptamine), a well-known psychedelic compound that acts as a potent agonist at serotonin 5-HT2A receptors. This structural similarity strongly suggests that 4-fluoro- and 4-chloro-1-methyl-1H-indol-5-ol are likely to exhibit affinity for and activity at serotonin receptors, particularly the 5-HT2A subtype. The nature of the halogen substituent at the 4-position is expected to modulate this activity.

Halogen substitution can influence a molecule's electronic properties, lipophilicity, and metabolic stability, all of which can impact receptor binding and functional activity. Generally, fluorine substitution can increase metabolic stability and binding affinity due to its high electronegativity and ability to form favorable interactions within protein binding pockets. Chlorine, being larger and less electronegative than fluorine, will also alter the electronic and steric profile of the molecule, potentially leading to different receptor interactions.

While specific data for the title compounds is unavailable, the following table summarizes potential activities based on the known pharmacology of analogous 4-substituted tryptamines.

Biological TargetInferred Activity of this compoundInferred Activity of 4-chloro-1-methyl-1H-indol-5-ol
Serotonin 5-HT2A Receptor Potential Agonist/Partial AgonistPotential Agonist/Partial Agonist
Other Serotonin Receptors (e.g., 5-HT1A, 5-HT2C) Possible modulation of affinity and selectivityPossible modulation of affinity and selectivity

Comparative Biological Activities of Related 4-Halo-Indole Derivatives

Research on other 4-fluoro and 4-chloro substituted indole compounds has revealed distinct biological activities, which may provide insights into the potential properties of 4-fluoro- and 4-chloro-1-methyl-1H-indol-5-ol.

Compound ClassBiological ActivitySupporting Data Summary
4-Chloroindoles Antimicrobial and Antibiofilm 4-chloroindole has demonstrated antimicrobial and antibiofilm properties against uropathogenic Escherichia coli (UPEC)[1][2].
Plant Growth Regulation (Auxin-like activity) 4-Chloroindole-3-acetic acid and its esters have shown stronger elongation activity in Avena coleoptiles compared to the endogenous auxin, indole-3-acetic acid[3][4].
4-Fluoroindoles Antibiotic Potentiation 4-Fluoroindole has been found to enhance the efficacy of the aminoglycoside antibiotic kanamycin against the multidrug-resistant pathogen Pseudomonas aeruginosa[5].

Experimental Protocols

Serotonin 5-HT2A Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Test compounds (4-fluoro- and 4-chloro-1-methyl-1H-indol-5-ol).

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]Ketanserin (final concentration ~1-2 nM), and 25 µL of test compound at various concentrations. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of mianserin.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data.

cAMP Functional Assay for Gαi-Coupled Receptors

This protocol describes a method to assess the functional activity (agonist or antagonist) of test compounds at Gαi-coupled receptors like the 5-HT1A receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • CHO cells stably expressing a Gαi-coupled receptor (e.g., human 5-HT1A receptor).

  • Assay medium: HBSS with 20 mM HEPES, pH 7.4.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay medium and pre-incubate with the test compounds at various concentrations for 15 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • For agonist activity, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to reverse the agonist-induced decrease in cAMP is measured.

  • Calculate EC50 or IC50 values from the dose-response curves.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (e.g., 4-halo-indole) Agonist->5HT2A_Receptor Binds DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Inferred 5-HT2A receptor signaling pathway for 4-halo-indole agonists.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prepare_Membranes 1. Prepare Cell Membranes (with 5-HT2A receptors) Incubation 3. Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubation Prepare_Reagents 2. Prepare Radioligand, Test Compounds, and Buffers Prepare_Reagents->Incubation Filtration 4. Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Counting 5. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis 6. Data Analysis (Calculate Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Validation of 4-Fluoro-1-methyl-1H-indol-5-ol as a Specific Enzyme Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide provides a comparative analysis of 4-Fluoro-1-methyl-1H-indol-5-ol as a potential enzyme inhibitor. Extensive database searches and literature reviews indicate that while structurally related compounds exhibit significant biological activity, there is currently no publicly available scientific literature validating this compound as a specific enzyme inhibitor. Consequently, this document will focus on the biological activities of closely related analogs and potential avenues for future research into the inhibitory profile of the title compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Fluorination and methylation are common strategies to modulate the physicochemical and pharmacological properties of indole derivatives, including their potency and selectivity as enzyme inhibitors. This guide aimed to consolidate the existing experimental data for this compound, compare its performance with alternative inhibitors, and provide detailed experimental context. However, a thorough investigation revealed a lack of specific data for this compound. This report, therefore, pivots to a discussion of related compounds to provide a useful framework for researchers interested in this chemical space.

Comparative Analysis of Structurally Related Compounds

While data for this compound is absent, the broader class of fluoro-indole derivatives has been explored for various therapeutic targets. A notable example is the complex pyrrolotriazine-based inhibitor, BMS-540215, which contains a 4-(4-fluoro-1H-indol-5-yloxy) moiety. This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.

Another area of research for related structures is in the development of PET imaging agents for Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. For instance, the synthesis of 5-[18F]Fluoro-1-methyl-L-tryptophan has been reported as a potential PET tracer for imaging IDO1 activity.

These examples highlight the potential for the fluoro-methyl-indol-ol scaffold to interact with enzymatic targets, but direct evidence for this compound is required.

Future Directions and Hypothetical Experimental Workflow

To validate this compound as a specific enzyme inhibitor, a systematic approach would be necessary. The following workflow outlines a potential research plan.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Validation and Specificity cluster_3 Phase 4: Cellular and In Vivo Studies synthesis Chemical Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization broad_screen Broad Panel Kinase/Enzyme Assay characterization->broad_screen hit_id Hit Identification broad_screen->hit_id ic50 IC50 Determination for Identified Hit(s) hit_id->ic50 selectivity Selectivity Profiling against Related Enzymes ic50->selectivity binding_assay Binding Affinity Assay (e.g., SPR) selectivity->binding_assay cell_based Cell-Based Assay to Confirm Target Engagement binding_assay->cell_based in_vivo In Vivo Efficacy Studies (if applicable) cell_based->in_vivo

Comparing the metabolic stability of fluorinated versus non-fluorinated indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. This approach is frequently employed to enhance the metabolic stability of parent molecules, thereby improving their pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data, detailed protocols, and visualizations to aid in drug discovery and development efforts.

Enhanced Metabolic Stability of Fluorinated Indoles: The Data

Strategic fluorination of the indole ring can significantly hinder its metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[1] By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be blocked.[1] The data presented below from preclinical studies clearly demonstrates the positive impact of fluorination on the metabolic stability of indole-containing compounds.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[2]
32a 4-Fluoro-indazole analog of UT-15513.29-[2]
32c CF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[2]
5-Fluoroindole (5-FI) Fluorinated indole144.29.0[3][4]
5-Fluoroindole HCl Hydrochloride salt of 5-FI1248[4]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.

Experimental Protocols: Assessing Metabolic Stability in vitro

The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated indoles)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

    • Prepare the reaction termination solution (acetonitrile with internal standard).

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the incubation medium at a final concentration typically in the low micromolar range.

    • Initiate the metabolic reaction by adding the pre-warmed liver microsomes.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the withdrawn aliquot to the cold termination solution to stop the reaction and precipitate the proteins.

    • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis reagents Prepare Reagents (Compound, Microsomes, Buffers) incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) reagents->incubate Initiate Reaction terminate Terminate Reaction (Cold Acetonitrile + IS) incubate->terminate Sample at Time Points process Centrifuge & Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data Calculate t½ and CLint lcms->data

Caption: A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Indole Metabolism cluster_fluorinated Fluorinated Indole Metabolism Indole Indole Metabolites Oxidized Metabolites (e.g., Indoxyl, Oxindole) Indole->Metabolites CYP450 Oxidation (e.g., CYP2A6, CYP2E1) F_Indole Fluorinated Indole F_Indole->F_Indole Blocked/Slowed Metabolism

Caption: Cytochrome P450-mediated metabolism of indoles.

The metabolism of indole by cytochrome P450 enzymes, such as CYP2A6 and CYP2E1, can lead to the formation of various oxidized products, including indoxyl and oxindole.[5] Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound in a metabolic environment. This increased stability often translates to a longer half-life and lower clearance in vivo, which are desirable properties for many drug candidates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Fluoroindole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-fluoroindole, a key synthetic intermediate and potential metabolite, is critical. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of 4-fluoroindole. Detailed experimental protocols and a summary of key validation parameters are presented to aid in method selection and cross-validation.

The validation of an analytical method is crucial to ensure that the obtained data is reliable, reproducible, and fit for its intended purpose.[1][2] Cross-validation involves comparing the results from two or more distinct analytical methods to provide a higher level of assurance in the data's integrity. This guide explores the cross-validation of HPLC, GC-MS, and LC-MS/MS for the quantification of 4-fluoroindole.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC with UV detection, GC-MS, and LC-MS/MS for the quantification of 4-fluoroindole. These values are based on established validation guidelines and performance data for similar small molecules.[3][4][5][6][7][8][9]

Parameter HPLC-UV GC-MS LC-MS/MS Acceptance Criteria
Linearity (r²) >0.999>0.998>0.999≥0.995
Range 1 - 100 µg/mL0.1 - 20 µg/mL1 - 500 ng/mLDependent on application
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%Typically 80-120%[10]
Precision (% RSD) < 2%< 5%< 3%≤ 2% for assay[4]
Limit of Detection (LOD) ~100 ng/mL~10 ng/mL~0.1 ng/mL3.3 x (σ/S)
Limit of Quantification (LOQ) ~300 ng/mL~30 ng/mL~0.5 ng/mL10 x (σ/S)
Specificity ModerateHighVery HighNo interference at the retention time of the analyte
Robustness GoodGoodExcellentConsistent results with small, deliberate variations in method parameters

Note: The values presented are illustrative and can vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative protocols for the quantification of 4-fluoroindole using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of 4-fluoroindole in bulk drug substances and simple formulations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of 4-fluoroindole (1 mg/mL) is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of 4-fluoroindole in more complex matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[11]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 4-fluoroindole (e.g., m/z 135, 108).

  • Standard and Sample Preparation: Standards and samples are prepared in a volatile solvent such as dichloromethane or ethyl acetate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of 4-fluoroindole in biological matrices.[8][9]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). A specific precursor ion to product ion transition for 4-fluoroindole would be monitored (e.g., m/z 136 -> 109).

  • Standard and Sample Preparation: Standards and samples are prepared in the initial mobile phase composition. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.[12][13][14]

Visualizing the Cross-Validation Workflow and a Hypothetical Signaling Pathway

To better illustrate the processes, the following diagrams were created using Graphviz.

CrossValidationWorkflow cluster_method1 HPLC-UV Method cluster_method2 GC-MS Method cluster_method3 LC-MS/MS Method M1_Dev Method Development M1_Val Method Validation (Accuracy, Precision, Linearity, etc.) M1_Dev->M1_Val M1_Data HPLC Data M1_Val->M1_Data CrossVal Cross-Validation (Statistical Comparison of Results) M1_Data->CrossVal M2_Dev Method Development M2_Val Method Validation (Accuracy, Precision, Linearity, etc.) M2_Dev->M2_Val M2_Data GC-MS Data M2_Val->M2_Data M2_Data->CrossVal M3_Dev Method Development M3_Val Method Validation (Accuracy, Precision, Linearity, etc.) M3_Dev->M3_Val M3_Data LC-MS/MS Data M3_Val->M3_Data M3_Data->CrossVal Report Final Report & Method Selection CrossVal->Report

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathway Substrate Tryptophan Derivative Enzyme1 Monooxygenase Substrate->Enzyme1 Metabolism Intermediate 4-Fluoroindole (Analyte of Interest) Enzyme1->Intermediate Enzyme2 Glucuronosyltransferase Intermediate->Enzyme2 Detoxification Receptor Aryl Hydrocarbon Receptor Intermediate->Receptor Binding & Activation Metabolite 4-Fluoroindole Glucuronide (Excreted) Enzyme2->Metabolite Response Gene Expression (e.g., CYP1A1) Receptor->Response

Caption: Hypothetical metabolic pathway involving 4-fluoroindole.

Conclusion

The selection of an appropriate analytical method for the quantification of 4-fluoroindole is dependent on the specific requirements of the study. HPLC-UV is a robust and cost-effective method for routine analysis of relatively high concentrations. GC-MS offers enhanced selectivity and is suitable for more complex samples. LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level quantification in challenging matrices such as biological fluids. Cross-validation of these methods ensures the accuracy and reliability of the analytical data, which is paramount in research and drug development.[1][3]

References

In Vivo Efficacy of BMS-540215: A Comparative Guide to Known VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, BMS-540215, against established anti-cancer drugs targeting the same pathway: Sorafenib, Sunitinib, and Pazopanib. The data presented is based on preclinical studies in human tumor xenograft models.

Note on the Compound of Interest: Initial searches for "4-Fluoro-1-methyl-1H-indol-5-ol" did not yield publically available in vivo efficacy data. This guide focuses on the structurally related and well-characterized compound, (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol (BMS-540215) , a potent VEGFR-2 inhibitor. Brivanib alaninate is a prodrug of BMS-540215.[4]

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo anti-tumor activity of BMS-540215 and comparator drugs in various human tumor xenograft models.

CompoundDoseTumor ModelTumor Growth Inhibition (TGI) / Effect
BMS-540215 100 mg/kg (as Brivanib)Patient-derived HCC xenograft (06-0606)~87% inhibition
50 mg/kg (as Brivanib)Patient-derived HCC xenograft (06-0606)~45% inhibition
Sorafenib 15 mg/kgRenca (murine RCC) and 786-O (human RCC) xenograftsSignificant TGI
25 mg/kgHLE (human HCC) xenograft49.3% inhibition
Sunitinib 40 mg/kg/dayHEK293 xenograftClear reduction of tumor growth
80 mg/kg/daySH-SY5Y and SK-N-BE(2) (neuroblastoma) xenograftsSignificant TGI (p=0.02 and p=0.05 respectively)
1, 5, 10 µmol/L (in vitro)MDA-MB-468 (TNBC) cells24%, 41%, and 59% reduction in proliferation respectively
Pazopanib 100 mg/kgHewga-CCS (clear cell sarcoma) xenograftSignificant tumor growth suppression

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the mechanism of action and the experimental context of the presented data, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for human tumor xenograft studies.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK RAS Ras PKC->RAS Permeability Permeability PKC->Permeability mTOR mTOR AKT->mTOR RAF Raf RAS->RAF Migration Migration FAK->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival mTOR->Survival Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. Human Tumor Cell Culture Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection of Cells Cell_Harvest->Injection Animal_Prep 3. Immunocompromised Mice Preparation Animal_Prep->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 7. Drug Administration Randomization->Dosing Measurement 8. Tumor Volume Measurement Dosing->Measurement Endpoint 9. Study Endpoint & Tissue Collection Measurement->Endpoint Data_Analysis 10. Data Analysis Endpoint->Data_Analysis

References

Comparative Docking Studies of 4-Fluoroindole Analogues as VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the binding potential of 4-fluoroindole analogues against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. This guide provides a comparative summary of molecular docking data, a detailed experimental protocol for in silico screening, and a visualization of the targeted signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical transmembrane tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a prime target for the development of novel anti-cancer therapeutics. Indole-based compounds have emerged as a promising class of VEGFR-2 inhibitors, and the introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate their binding affinity and pharmacokinetic properties. This guide presents a comparative analysis of 4-fluoroindole analogues based on molecular docking studies to evaluate their potential as VEGFR-2 inhibitors.

Comparative Analysis of Binding Affinities

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of small molecules to a protein target. The following table summarizes the docking scores of various 4-fluoroindole analogues against the ATP-binding site of VEGFR-2. The docking scores, typically expressed in kcal/mol, represent the estimated free energy of binding, with lower (more negative) values indicating a higher predicted affinity.

Compound ID4-Fluoroindole AnalogueDocking Score (kcal/mol)Key Interacting ResiduesReference
FA-1 4-fluoro-2-oxo-1,2-dihydroindole-3-carbaldehyde-9.8Cys919, Asp1046, Glu885Fictional Data
FA-2 N-(4-fluorophenyl)-4-fluoro-1H-indol-2-amine-9.5Cys919, Leu840, Val848Fictional Data
FA-3 3-((4-fluoro-1H-indol-3-yl)methylene)indolin-2-one-10.2Cys919, Asp1046, Val916Fictional Data
FA-4 5-(4-fluoro-1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol-8.9Cys919, Asp1046, Cys1045Fictional Data
Sorafenib Reference Drug-10.791Glu883, Cys917, Asp1044[2]

Note: The data for FA-1 to FA-4 are representative examples based on typical docking scores for indole derivatives against VEGFR-2 and are for illustrative purposes. The docking score for Sorafenib is from a published study.[2]

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][4] The inhibition of the ATP-binding site of the VEGFR-2 kinase domain by small molecules, such as 4-fluoroindole analogues, blocks these downstream signals, thereby inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 4-Fluoroindole Analogue Inhibitor->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following is a detailed methodology for a typical molecular docking study of 4-fluoroindole analogues against VEGFR-2 using the Schrödinger Suite.

1. Protein Preparation:

  • PDB ID Selection: The crystal structure of the VEGFR-2 kinase domain in complex with a ligand (e.g., PDB ID: 4ASD) is obtained from the Protein Data Bank.

  • Protein Preparation Wizard: The Protein Preparation Wizard in Schrödinger's Maestro is used to prepare the protein. This process involves:

    • Assigning bond orders, adding hydrogens, and creating disulfide bonds.

    • Deleting all water molecules beyond 5 Å from the co-crystallized ligand.

    • Optimizing the hydrogen bond network and performing a restrained minimization of the protein structure.

2. Ligand Preparation:

  • Ligand Sketching: The 2D structures of the 4-fluoroindole analogues are sketched using Maestro.

  • LigPrep: The LigPrep tool is used to generate low-energy 3D conformations of the ligands. This includes:

    • Generating possible ionization states at a target pH of 7.4 ± 0.2.

    • Generating tautomers and stereoisomers.

    • Performing a geometry optimization.

3. Receptor Grid Generation:

  • Grid Box Definition: A receptor grid is generated using the Glide module. The grid box is centered on the co-crystallized ligand in the ATP-binding site of VEGFR-2 to define the docking search space.

  • Grid Generation: The grid is generated with a box size of approximately 20 Å in each dimension.

4. Molecular Docking:

  • Glide Docking: The prepared ligands are docked into the generated receptor grid using Glide.

  • Docking Precision: Standard Precision (SP) or Extra Precision (XP) mode can be used. XP mode provides more accurate results at the cost of longer computation time.

  • Pose Selection: The top-ranked docking poses for each ligand are saved for further analysis.

5. Analysis of Docking Results:

  • Binding Affinity: The Glide docking score (GScore) is used to estimate the binding affinity of each ligand.

  • Interaction Analysis: The interactions between the docked ligands and the amino acid residues in the VEGFR-2 binding site are visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Experimental Workflow

The workflow for a typical in silico screening of 4-fluoroindole analogues is depicted below.

Docking_Workflow PDB Select PDB Structure (e.g., 4ASD) ProtPrep Protein Preparation (Protein Prep Wizard) PDB->ProtPrep GridGen Receptor Grid Generation (Glide) ProtPrep->GridGen Ligands Sketch 4-Fluoroindole Analogues LigPrep Ligand Preparation (LigPrep) Ligands->LigPrep Docking Molecular Docking (Glide SP/XP) LigPrep->Docking GridGen->Docking Analysis Analysis of Results (Docking Score, Interactions) Docking->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: Molecular Docking Workflow.

References

Head-to-head comparison of different synthesis routes for 4-Fluoro-1-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Plausible Synthetic Pathways

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, with the indole scaffold forming the core of numerous pharmaceuticals. This guide provides a detailed head-to-head comparison of two plausible synthetic routes for the preparation of 4-Fluoro-1-methyl-1H-indol-5-ol, a molecule of interest for further chemical exploration. As no direct synthesis has been reported in the literature, this comparison is based on well-established chemical transformations applied to analogous structures, providing a predictive framework for its synthesis.

The two proposed routes diverge in their strategy for protecting the C5-hydroxyl group: one utilizing a methyl ether (Route 1) and the other a benzyl ether (Route 2). Each route is evaluated based on reaction conditions, reported yields for similar transformations, and potential advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Via 5-Methoxy IntermediateRoute 2: Via 5-Benzyloxy Intermediate
Starting Phenylhydrazine (4-Fluoro-5-methoxyphenyl)hydrazine(4-Fluoro-5-benzyloxyphenyl)hydrazine
Indole Formation Fischer Indole SynthesisFischer Indole Synthesis
N-Methylation Standard methylation (e.g., MeI, DMS)Standard methylation (e.g., MeI, DMS)
Deprotection Step O-Demethylation (e.g., BBr₃)Catalytic Hydrogenolysis (Debenzylation)
Overall Estimated Yield ModerateModerate to High
Key Advantages Readily available starting materials.Milder deprotection conditions.
Potential Challenges Harsh O-demethylation conditions.Potential for catalyst poisoning.

Route 1: Synthesis via a 5-Methoxy Intermediate

This route involves the initial synthesis of a 5-methoxy-substituted indole, followed by N-methylation and subsequent O-demethylation to yield the final product.

Route 1 A (4-Fluoro-5-methoxyphenyl)hydrazine B 4-Fluoro-5-methoxy-1H-indole A->B Fischer Indole Synthesis C 4-Fluoro-5-methoxy-1-methyl-1H-indole B->C N-Methylation D This compound C->D O-Demethylation

Caption: Synthetic pathway for this compound via a 5-methoxy intermediate.

Experimental Protocols and Data

Step 1: Fischer Indole Synthesis of 4-Fluoro-5-methoxy-1H-indole

The Fischer indole synthesis is a robust method for forming the indole ring from a substituted phenylhydrazine and a ketone or aldehyde.[1][2]

  • Reaction: (4-Fluoro-5-methoxyphenyl)hydrazine is reacted with an appropriate carbonyl compound (e.g., pyruvic acid, followed by decarboxylation) in the presence of an acid catalyst.

  • Reagents & Conditions:

    • (4-Fluoro-5-methoxyphenyl)hydrazine

    • Pyruvic acid or other suitable carbonyl compound

    • Acid catalyst: Polyphosphoric acid (PPA), H₂SO₄, or ZnCl₂

    • Solvent: Ethanol, acetic acid, or toluene

    • Temperature: Reflux

  • Typical Yield: Yields for Fischer indole synthesis can vary widely but are often in the range of 50-70% for similar substrates.

Step 2: N-Methylation of 4-Fluoro-5-methoxy-1H-indole

The indole nitrogen is typically methylated using an electrophilic methyl source.

  • Reaction: 4-Fluoro-5-methoxy-1H-indole is deprotonated with a base, and the resulting anion is quenched with a methylating agent.

  • Reagents & Conditions:

    • 4-Fluoro-5-methoxy-1H-indole

    • Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

    • Methylating agent: Methyl iodide (MeI), dimethyl sulfate (DMS)

    • Solvent: N,N-Dimethylformamide (DMF), acetone

    • Temperature: Room temperature to 60 °C

  • Typical Yield: N-methylation of indoles is generally a high-yielding reaction, often exceeding 90%.

Step 3: O-Demethylation of 4-Fluoro-5-methoxy-1-methyl-1H-indole

The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This often requires harsh conditions.[3]

  • Reaction: The methoxy group is cleaved using a strong Lewis acid.

  • Reagents & Conditions:

    • 4-Fluoro-5-methoxy-1-methyl-1H-indole

    • Demethylating agent: Boron tribromide (BBr₃), trimethylsilyl iodide (TMSI)

    • Solvent: Dichloromethane (DCM)

    • Temperature: -78 °C to room temperature

  • Typical Yield: O-demethylation with BBr₃ is generally efficient, with yields typically in the range of 70-90%.

Route 2: Synthesis via a 5-Benzyloxy Intermediate

This alternative route employs a benzyl ether as a protecting group for the C5-hydroxyl, which can be removed under milder conditions in the final step.

Route 2 A (4-Fluoro-5-benzyloxyphenyl)hydrazine B 4-Fluoro-5-benzyloxy-1H-indole A->B Fischer Indole Synthesis C 4-Fluoro-5-benzyloxy-1-methyl-1H-indole B->C N-Methylation D This compound C->D Debenzylation

Caption: Synthetic pathway for this compound via a 5-benzyloxy intermediate.

Experimental Protocols and Data

Step 1: Fischer Indole Synthesis of 4-Fluoro-5-benzyloxy-1H-indole

Similar to Route 1, the indole core is constructed using the Fischer indole synthesis.

  • Reaction: (4-Fluoro-5-benzyloxyphenyl)hydrazine is condensed with a suitable carbonyl compound under acidic conditions.

  • Reagents & Conditions:

    • (4-Fluoro-5-benzyloxyphenyl)hydrazine

    • Pyruvic acid or other suitable carbonyl compound

    • Acid catalyst: PPA, H₂SO₄, or ZnCl₂

    • Solvent: Ethanol, acetic acid

    • Temperature: Reflux

  • Typical Yield: Yields are expected to be comparable to the methoxy analogue, in the range of 50-70%.

Step 2: N-Methylation of 4-Fluoro-5-benzyloxy-1H-indole

The N-methylation proceeds under standard conditions, similar to Route 1.

  • Reaction: The indole nitrogen is deprotonated and subsequently methylated.

  • Reagents & Conditions:

    • 4-Fluoro-5-benzyloxy-1H-indole

    • Base: NaH, K₂CO₃

    • Methylating agent: MeI, DMS

    • Solvent: DMF, acetone

    • Temperature: Room temperature to 60 °C

  • Typical Yield: This step is expected to be high-yielding, typically above 90%.

Step 3: Debenzylation of 4-Fluoro-5-benzyloxy-1-methyl-1H-indole

The benzyl protecting group is removed via catalytic hydrogenolysis, a generally mild and efficient method.

  • Reaction: The benzyl ether is cleaved by hydrogen gas in the presence of a palladium catalyst.

  • Reagents & Conditions:

    • 4-Fluoro-5-benzyloxy-1-methyl-1H-indole

    • Catalyst: Palladium on carbon (Pd/C)

    • Hydrogen source: H₂ gas

    • Solvent: Ethanol, methanol, ethyl acetate

    • Temperature: Room temperature

  • Typical Yield: Catalytic debenzylation is typically a very clean and high-yielding reaction, often with yields exceeding 95%.

Head-to-Head Performance Analysis

FeatureRoute 1 (5-Methoxy)Route 2 (5-Benzyloxy)Assessment
Starting Material Availability (4-Fluoro-5-methoxyphenyl)hydrazine can be prepared from commercially available 4-fluoro-3-methoxyaniline.(4-Fluoro-5-benzyloxyphenyl)hydrazine requires a benzylation step from a suitable precursor, adding a step to the overall synthesis.Route 1 is slightly more direct in terms of starting material synthesis.
Indole Formation & N-Methylation Standard and reliable reactions.Standard and reliable reactions.Both routes are comparable for these steps.
Deprotection Step Requires strong and potentially hazardous reagents like BBr₃. The reaction must be carried out under anhydrous conditions and at low temperatures.[3]Utilizes mild and safe conditions (H₂ gas and a solid catalyst). The reaction is typically clean and easy to work up.Route 2 has a significant advantage in the final deprotection step due to milder and safer conditions.
Overall Yield The harsh demethylation step may lead to some product loss, potentially lowering the overall yield.The high efficiency of the debenzylation step could lead to a higher overall yield.Route 2 is predicted to have a higher overall yield.
Scalability The use of BBr₃ on a large scale can be challenging due to its reactivity and the need for cryogenic temperatures.Catalytic hydrogenation is a readily scalable process used extensively in industry.Route 2 is more amenable to large-scale synthesis.

Conclusion

Both proposed synthetic routes to this compound are viable based on established chemical principles.

Route 1 , proceeding through a 5-methoxy intermediate, benefits from potentially more readily accessible starting materials. However, the final O-demethylation step requires harsh reagents and conditions, which may impact the overall yield and pose challenges for scalability.

Route 2 , utilizing a 5-benzyloxy protecting group, involves an additional step in the synthesis of the starting hydrazine but offers a significant advantage in the final deprotection step. The mild and highly efficient catalytic debenzylation is more amenable to a variety of functional groups, is safer to perform, and is more easily scaled up.

For laboratory-scale synthesis, both routes are feasible. However, for process development and larger-scale production, Route 2 is the recommended pathway due to the milder, safer, and more scalable final deprotection step, which is likely to result in a higher and more reproducible overall yield. Further experimental validation is required to determine the optimal conditions and true efficiency of each route for the synthesis of this specific target molecule.

References

A Comparative Purity Analysis of Synthesized 4-Fluoro-1-methyl-1H-indol-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the purity of synthesized 4-Fluoro-1-methyl-1H-indol-5-ol against established standards and common alternatives in psychedelic research. The purity of a compound is a critical parameter in research and drug development, ensuring the reliability of experimental results and the safety of potential therapeutic agents. This document outlines the purity profiles of the target compound and its analogs, details the experimental methodologies for purity determination, and provides visual workflows for clarity.

Comparative Purity Data

The following table summarizes the purity of synthesized this compound against its common structural and functional analogs, psilocin and 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). The data for the alternatives are derived from analytical testing of samples submitted to DrugsData.org and from scientific literature on the synthesis of high-purity psychedelic compounds.

CompoundCommon NameTypical Purity (%)Common ImpuritiesAnalytical Method(s)
This compound (Synthesized) ->99% (Assumed)Residual solvents, starting materials, side-reaction productsHPLC, qNMR, GC-MS
4-Hydroxy-N,N-dimethyltryptaminePsilocinVariablePsilocybin, other tryptamines, degradation productsGC-MS, HPLC
4-Acetoxy-N,N-dimethyltryptamine4-AcO-DMTVariablePsilocin (deacetylation product)GC-MS
N,N-Dimethyltryptamine HemifumarateDMT≥99.9%[1]Residual solvents, synthesis intermediatesHPLC, GC-MS, NMR
Psilocybin-99.9%[2]Psilocin, residual solventsHPLC

Note: Purity of psilocin and 4-AcO-DMT can be highly variable depending on the synthesis and storage conditions. Data from DrugsData.org shows that in some samples of 4-AcO-DMT, psilocin is a notable impurity, with ratios of 4-AcO-DMT to psilocin ranging from 11:1 to 13:1.[3][4]

Experimental Protocols

Accurate determination of compound purity is paramount. The following are detailed methodologies for two of the most common and reliable analytical techniques for the quantification of purity of synthetic tryptamines.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally unstable compounds like indole derivatives.

Objective: To separate the main compound from any impurities and quantify their relative peak areas to determine the purity of the synthesized this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

  • Synthesized this compound sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm and 280 nm

    • Injection Volume: 5 µL

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by the area percentage method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.

Objective: To determine the absolute purity of synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a resonance that does not overlap with the analyte signals.

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into a vial.

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualizing the Workflow and Compound Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language for Graphviz.

Purity_Benchmarking_Workflow cluster_synthesis Compound Synthesis cluster_analysis Purity Analysis cluster_comparison Benchmarking Synthesis Synthesis of This compound HPLC HPLC Analysis Synthesis->HPLC qNMR qNMR Analysis Synthesis->qNMR GCMS GC-MS Analysis Synthesis->GCMS Alternatives Synthesis of Alternatives (Psilocin, 4-AcO-DMT) Alternatives->HPLC Alternatives->qNMR Alternatives->GCMS Data_Table Comparative Data Table HPLC->Data_Table qNMR->Data_Table GCMS->Data_Table Standards Reference Standards Standards->Data_Table

Caption: Workflow for purity benchmarking of synthesized compounds.

Signaling_Pathway_Analogs Target This compound Serotonin_Receptor Serotonin Receptors (e.g., 5-HT2A) Target->Serotonin_Receptor Agonist Analog1 Psilocin (4-HO-DMT) Analog1->Serotonin_Receptor Agonist Analog2 4-AcO-DMT (Prodrug of Psilocin) Analog2->Analog1 Metabolized to Downstream Psychedelic Effects & Therapeutic Potential Serotonin_Receptor->Downstream

Caption: Relationship of target compound and its analogs to the serotonin pathway.

References

Inter-laboratory Validation of a Bioassay for Novel 4-Fluoroindole Anticancer Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inter-laboratory validation of a cell-based bioassay for a novel synthetic 4-fluoroindole compound, designated 4F-Indole-D2, a potential therapeutic agent for non-small cell lung cancer. The objective of this document is to present the performance characteristics of the bioassay when conducted in two independent laboratories, highlighting its robustness and reliability for potency determination in a quality control environment. All data presented herein is from a simulated inter-laboratory study designed to mirror industry best practices for bioassay validation.

Data Presentation: Bioassay Performance Characteristics

The validation of the 4F-Indole-D2 cytotoxicity bioassay was conducted by two independent laboratories (Lab A and Lab B). The study assessed key performance parameters including accuracy, precision (repeatability and intermediate precision), and linearity. The results are summarized below.

Table 1: Summary of Inter-Laboratory Validation Parameters

Performance ParameterLaboratory ALaboratory BAcceptance Criteria
Accuracy (% Recovery) 98.7%101.2%80% - 120%
Precision (Repeatability)
Intra-assay %CV4.8%5.3%≤ 15%
Precision (Intermediate)
Inter-assay %CV8.2%9.1%≤ 20%
Inter-laboratory %CV\multicolumn{2}{c}{10.5%}≤ 25%
Linearity (R²) 0.9940.991≥ 0.98
Assay Range (EC₅₀) 10-200 nM12-210 nMReportable Range

CV: Coefficient of Variation; R²: Coefficient of determination

Table 2: Robustness Assessment Under Varied Conditions

To assess the robustness of the bioassay, minor, deliberate variations were introduced to the protocol at each laboratory. The impact of these changes on the final potency measurement (% of control) was recorded.

Varied ParameterLaboratory A (% Change from Control)Laboratory B (% Change from Control)Acceptance Criteria
Incubation Time (48 ± 2 hours)3.5%4.1%≤ 10%
Cell Seeding Density (±10%)5.1%6.3%≤ 10%
Serum Concentration (10% ± 1%)2.8%3.2%≤ 10%

Experimental Protocols

A detailed methodology for the key cytotoxicity assay used in this validation is provided below.

MTT Cell Viability Assay Protocol

This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability.

  • Cell Culture and Seeding:

    • Human non-small cell lung cancer cells (A549 line) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are maintained in an incubator at 37°C with 5% CO₂.

    • Cells are harvested during the exponential growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of 4F-Indole-D2 is prepared in DMSO.

    • Serial dilutions of 4F-Indole-D2 are prepared in culture medium to achieve final concentrations ranging from 1 nM to 1000 nM.

    • The medium from the cell plates is aspirated, and 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the test wells.

    • Plates are incubated for 48 hours at 37°C with 5% CO₂.

  • MTT Reagent Addition and Incubation:

    • Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • Plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • After the incubation with MTT, the medium is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is agitated on a shaker for 10 minutes to ensure complete dissolution.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage relative to the DMSO-treated control cells.

    • The EC₅₀ value (the concentration of compound that inhibits cell viability by 50%) is determined by plotting a dose-response curve using appropriate software.

Mandatory Visualizations

Hypothetical Signaling Pathway for 4F-Indole-D2

Indole compounds are known to interact with various intracellular signaling pathways. 4-fluoroindole derivatives, in particular, have been explored for their potential to induce apoptosis in cancer cells. The diagram below illustrates a plausible mechanism of action where 4F-Indole-D2 activates a pro-apoptotic pathway. Indole and its derivatives can function as signaling molecules that influence host physiology through pathways such as the aryl hydrocarbon receptor (AhR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Mitochondrion Receptor AhR Complex Compound-Receptor Complex Receptor->Complex Compound 4F-Indole-D2 Compound->Receptor Binds Bax Bax Activation Complex->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed signaling pathway for 4F-Indole-D2-induced apoptosis.

Inter-Laboratory Validation Workflow

A robust inter-laboratory validation process is crucial to ensure that a bioassay is transferable and yields consistent results across different sites.[1][2] The workflow diagram below outlines the key stages of the validation process described in this guide. This process typically involves stages such as preliminary development, feasibility, internal validation, and external validation.[1][3]

G cluster_labs Independent Laboratory Testing start Start: Validation Protocol Design distribute Distribute Standardized Reagents & 4F-Indole-D2 Samples start->distribute labA Lab A: Execute Assay Protocol distribute->labA labB Lab B: Execute Assay Protocol distribute->labB collect Collect Raw Data from Both Labs labA->collect labB->collect analyze Centralized Statistical Analysis collect->analyze report Generate Validation Report analyze->report Compare Performance: Accuracy, Precision, Robustness end End: Assay Validated report->end

Figure 2: Workflow for the inter-laboratory bioassay validation process.

References

Navigating the Therapeutic Landscape of Indol-5-ols: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of substituted indol-5-ols, a class of compounds with significant therapeutic potential due to their structural similarity to the neurotransmitter serotonin. By examining key pharmacokinetic parameters, this document aims to facilitate the selection and optimization of lead candidates in drug discovery programs.

This analysis synthesizes available preclinical data for serotonin (3-(2-aminoethyl)indol-5-ol) and its immediate precursor, L-5-hydroxytryptophan (5-HTP), to provide a baseline understanding of how substitutions on the indol-5-ol scaffold may influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Pharmacokinetic Profiles

The following table summarizes key pharmacokinetic parameters for serotonin and 5-HTP. It is important to note that the data for serotonin is largely inferred from its rapid metabolism and the properties of its precursor, 5-HTP, as serotonin itself has very low oral bioavailability.

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)Absolute Bioavailability (%)Species
L-5-hydroxytryptophan (5-HTP)Oral (with carbidopa)N/ADouble peak observedN/AN/A2.2 - 7.4[1]48 ± 15[1]Human[1]
Serotonin (as 5-HT)N/AN/AN/AN/AN/AVery short (minutes) in plasmaVery lowMammalian

Note: The pharmacokinetic data for 5-HTP was obtained after pretreatment with carbidopa, a peripheral decarboxylase inhibitor, which prevents the conversion of 5-HTP to serotonin outside the central nervous system and thus increases its bioavailability.[1] The double peak phenomenon observed for 5-HTP plasma concentrations after oral administration suggests complex absorption kinetics.[1]

Experimental Protocols

The following methodologies are representative of the experimental procedures used to obtain the pharmacokinetic data presented.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model: Male Wistar rats (200-250 g) are used for the study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water, except for a 12-hour fasting period before oral drug administration.[2]

2. Drug Administration:

  • Oral (PO) Administration: A single dose of the test compound, formulated as a suspension or solution, is administered by oral gavage.[2]

  • Intravenous (IV) Administration: For determination of absolute bioavailability, a single dose of the test compound is administered intravenously via the tail vein.

3. Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[2][3][4] Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -80°C until analysis.[2]

4. Bioanalytical Method: Plasma concentrations of the test compound and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and bioavailability are calculated using non-compartmental analysis of the plasma concentration-time data.

Signaling Pathway Visualization

Substituted indol-5-ols often exert their pharmacological effects by interacting with serotonin (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs). Activation of these receptors can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

G_protein_signaling_to_MAPK cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Indol-5-ol Derivative Receptor 5-HT Receptor (GPCR) Ligand->Receptor G_protein G-protein (Gq/11) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Ras Ras PKC->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression regulates

Caption: 5-HT Receptor-Mediated Activation of the MAPK/ERK Signaling Pathway.

The provided diagram illustrates a common signaling cascade initiated by the binding of an indol-5-ol derivative to a 5-HT receptor. This activation of the Gq/11 G-protein subtype leads to the stimulation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which can then initiate the MAPK cascade through Ras, Raf, MEK, and ERK, ultimately leading to the regulation of gene expression related to cellular processes like proliferation and differentiation.[5][6][7]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Fluoro-1-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides critical safety and logistical information for the proper disposal of 4-Fluoro-1-methyl-1H-indol-5-ol, a fluorinated indole derivative. The following procedures are based on established best practices for the disposal of hazardous chemical waste and information from safety data sheets of structurally similar compounds. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

I. Core Disposal Principle: Hazardous Waste Management

This compound, like other halogenated organic compounds, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1][2][3][4] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1]

II. Regulatory Compliance

Disposal procedures must strictly adhere to all local, state, and national regulations governing hazardous waste. It is the responsibility of the generator to ensure full compliance. Engage with your institution's Environmental Health and Safety (EHS) department to understand the specific requirements applicable to your location.

**III. Step-by-Step Disposal Protocol

  • Waste Collection and Storage:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing papers) in a designated, compatible, and properly sealed waste container.[1][2][3][4]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Arranging for Professional Disposal:

    • Disposal of this chemical waste must be conducted by a licensed and certified hazardous waste disposal company.[1][2][3][4]

    • Contact your EHS department or an approved waste management vendor to schedule a pickup.

    • Provide the waste manifest with the full chemical name and quantity of the waste.

IV. Spill Management and Disposal

In the event of a spill, follow these procedures for cleanup and disposal:

  • Immediate Actions:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Remove all sources of ignition.[1]

    • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[2][3][4]

  • Containment and Cleanup:

    • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial chemical absorbent.[1]

    • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Final Disposal:

    • The container with the spill cleanup material must be sealed, labeled as hazardous waste (including the chemical name), and disposed of through a licensed waste carrier.[1][2][3][4]

V. Summary of Key Safety and Disposal Information

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral practice for halogenated organic compounds
Primary Disposal Route Licensed Hazardous Waste Contractor[1][2][3][4]
In-Lab Waste Storage Sealed, labeled, compatible container in a ventilated area[2][3][4][5]
Spill Cleanup Material Inert, non-combustible absorbent[1]
Prohibited Disposal Do not discharge into drains or the environment[1]

VI. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start: Chemical Waste Generated cluster_assessment Hazard Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Waste (Unused chemical, contaminated material) assess Is the waste This compound? start->assess collect Collect in a designated, sealed, and labeled hazardous waste container. assess->collect Yes (Hazardous) store Store in a cool, dry, well-ventilated area. collect->store contact_ehs Contact EHS or licensed waste carrier. store->contact_ehs manifest Complete waste manifest and prepare for pickup. contact_ehs->manifest dispose Transfer to licensed carrier for final disposal. manifest->dispose

Caption: Decision workflow for the proper disposal of chemical waste.

References

Essential Safety and Operational Guide for Handling 4-Fluoro-1-methyl-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 4-Fluoro-1-methyl-1H-indol-5-ol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the SDS for the related compound 4-Fluoro-1H-indole and general safety guidelines for handling halogenated organic compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield should be worn over safety goggles if there is a splash hazard.[1][2][3]Protects against splashes of the chemical which may cause serious eye irritation.[4][5]
Hand Protection Disposable nitrile gloves. For extended contact, consider double-gloving or using heavier-duty gloves. Always consult the glove manufacturer's compatibility chart.[1][6][7]Prevents skin contact, which can cause irritation.[4][5]
Body Protection A laboratory coat, fully buttoned. Long pants and closed-toe shoes are required.[1][7]Protects the skin from accidental spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][6][8][9]Prevents respiratory tract irritation.[4][9]

Operational Plan: Handling Procedures

Safe handling of this compound is critical to prevent exposure and accidents.

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.[6][8]

    • Verify that an emergency eyewash station and safety shower are accessible.[8]

    • Have a spill kit readily available.[8]

    • Clearly label all containers with the chemical name and any known hazards.[8][10]

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood.[6][8]

    • Avoid inhalation, ingestion, and contact with skin and eyes.[4][11]

    • Keep containers tightly closed when not in use.[5][8][9][11][12]

    • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4][5][6][9][12]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing.[6][8][13] If skin irritation occurs, seek medical attention.[4][8]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][5][6][8][9][12][13] Remove contact lenses if present and easy to do.[4][5][9][12] Seek immediate medical attention.[4][5][6][9][11][13]
Inhalation Move the individual to fresh air. If symptoms such as dizziness, headache, or respiratory irritation persist, seek medical attention.[6][12][13]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6][8][11][12]
Spill For a small spill, absorb the material with inert absorbent pads and place it in a sealed container for disposal.[8] For a large spill, evacuate the area and contact emergency services.[6][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: As a halogenated organic compound, this chemical should be disposed of as hazardous waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.[8]

    • Do not mix with non-halogenated waste.[8]

    • The label should clearly state "Halogenated Waste" and list the contents.[8]

  • Disposal:

    • Dispose of the waste through a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a generalized workflow for safely handling hazardous chemicals like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_quench Quench Reaction handle_react->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.